3-(3-Nitrophenyl)isoxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitrophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNUZXQASHTALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610159 | |
| Record name | 3-(3-Nitrophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-64-2 | |
| Record name | 3-(3-Nitrophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 3-(3-Nitrophenyl)isoxazol-5-amine in Advanced Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern rational drug design, the 5-aminoisoxazole motif has emerged as a highly privileged structural scaffold. Specifically, 3-(3-Nitrophenyl)isoxazol-5-amine (CAS 887591-64-2) serves as a critical, versatile building block for the synthesis of targeted therapeutics, including kinase inhibitors, Heat Shock Protein 90 (HSP90) inhibitors, and bromodomain antagonists [1, 2].
The architectural brilliance of this compound lies in its dual-functional nature. The isoxazole core acts as a rigid, planar bioisostere capable of forming highly directional hydrogen bonds within the ATP-binding pockets of target proteins. Simultaneously, the 3-nitrophenyl substituent provides both an electronic tuning mechanism for the heterocyclic core and a latent reactive handle (via nitro reduction) for advanced library diversification.
Physicochemical & Structural Data
Before deploying this building block in high-throughput library synthesis, it is critical to understand its fundamental quantitative properties. The electron-withdrawing nature of the nitro group significantly impacts the molecule's overall electron density, directly influencing downstream reaction conditions.
| Property | Value | Causality / Implication for Drug Design |
| Chemical Name | 3-(3-Nitrophenyl)isoxazol-5-amine | Defines the specific regioisomer critical for spatial binding. |
| CAS Registry Number | 887591-64-2 | Unique identifier for sourcing high-purity reagents [1]. |
| Molecular Formula | C9H7N3O3 | Dictates mass-balance in stoichiometric calculations. |
| Molecular Weight | 205.17 g/mol | Low molecular weight ensures derived inhibitors remain within Lipinski's Rule of 5. |
| InChI Key | NGNUZXQASHTALT-UHFFFAOYSA-N | Essential for in silico docking and cheminformatics [1]. |
| Appearance | Solid | Requires appropriate solvent selection (e.g., DCM, Pyridine) for liquid-phase synthesis. |
Mechanistic Role in Target Binding
The efficacy of 3-(3-Nitrophenyl)isoxazol-5-amine-derived compounds stems from the precise electronic interplay between the isoxazole ring and the nitroarene system. The 5-amino group, once functionalized into a urea or amide, acts as a potent hydrogen bond donor/acceptor system. When interacting with the hinge region of kinases (such as p38 MAPK or VEGFR-2), this motif mimics the binding of the adenine ring of ATP [2].
Furthermore, the strongly electron-withdrawing nitro group (-I, -R effects) lowers the pKa of the 5-amino group. While this makes the initial synthesis more challenging by reducing nucleophilicity, it ultimately increases the acidity of the resulting urea/amide proton. This enhanced hydrogen-bond donor capacity significantly increases the residence time of the inhibitor within the target protein's binding pocket.
Fig 1: Binding model of the isoxazole-nitroarene scaffold within a kinase ATP-binding pocket.
Synthetic Workflows and Self-Validating Protocols
Because the 5-amino group of 3-(3-Nitrophenyl)isoxazol-5-amine is inherently deactivated by the adjacent oxygen atom, conjugated double bonds, and the distal nitro group, standard ambient-temperature coupling protocols often fail. The following methodologies have been engineered to overcome these high activation barriers, ensuring high-yield library generation [2, 3].
Fig 2: Synthetic diversification pathways of 3-(3-Nitrophenyl)isoxazol-5-amine.
Protocol A: Synthesis of Urea-Based Kinase Inhibitor Libraries
This protocol utilizes an isocyanate coupling strategy. The addition of a catalytic base is non-negotiable; it prevents the protonation of the weakly nucleophilic 5-amino group and stabilizes the transition state [2].
-
Preparation & Atmospheric Control: Dissolve 1.0 equivalent of 3-(3-Nitrophenyl)isoxazol-5-amine in anhydrous Dichloromethane (DCM) under a strict argon atmosphere. Causality: Moisture will rapidly hydrolyze the incoming isocyanate into an unreactive primary amine, ruining the stoichiometry.
-
Base Catalysis: Add 1.2 equivalents of Triethylamine (TEA).
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Isocyanate addition is highly exothermic; controlling the temperature prevents the formation of symmetric urea dimers.
-
Coupling: Slowly add the desired functionalized isocyanate (1.1 eq) dissolved in anhydrous DCM dropwise over 15 minutes.
-
Incubation & Validation: Allow the mixture to warm to room temperature and stir for 4-6 hours. Self-Validation Step: Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. The reaction is complete only when the distinct UV-active spot of the starting material is entirely consumed.
-
Workup: Quench the reaction with distilled water to destroy any residual isocyanate. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the crude urea inhibitor.
Protocol B: Synthesis of N-(isoxazol-5-yl)amides for HSP90 Inhibition
Standard EDC/HOBt peptide coupling conditions are generally ineffective for this scaffold. Direct acylation using acyl chlorides under thermal stress is required to force the reaction [3].
-
Solvent/Scavenger Setup: Dissolve 1.0 equivalent of 3-(3-Nitrophenyl)isoxazol-5-amine in dry pyridine. Causality: Pyridine serves a dual purpose as an excellent solvent for rigid aromatics and as a stoichiometric acid scavenger to neutralize the HCl gas generated during acylation.
-
Acylation: Add the corresponding acyl chloride (1.2 eq) dropwise at room temperature.
-
Thermal Activation: Elevate the reaction temperature to 100 °C and stir overnight. Causality: The high thermal energy is mandatory to overcome the severe electronic deactivation of the 5-amino group caused by the isoxazole oxygen and the 3-nitrophenyl system.
-
Workup & Validation: Dilute the cooled mixture with DCM. Self-Validation Step: Wash the organic layer sequentially with a 1:1 mixture of saturated aqueous citric acid and water (30 mL x 2). Causality: Citric acid safely protonates and removes the massive excess of pyridine into the aqueous layer without hydrolyzing the newly formed amide bond. Follow with a brine wash to remove residual water.
-
Isolation: Dry the organic phase, concentrate, and purify via silica gel column chromatography to isolate the target N-(isoxazol-5-yl)amide [3].
Advanced Applications: From Kinases to Epigenetics
The derivatives synthesized from the above protocols have profound implications across multiple therapeutic areas:
-
Kinase Inhibition: Urea derivatives of 5-aminoisoxazoles are well-documented to exhibit nanomolar affinity for kinases driving oncology and inflammation pathways, specifically by locking the kinase in an inactive "DFG-out" conformation [2].
-
HSP90 Inhibition: Amide derivatives synthesized via Protocol B have been identified as potent inhibitors of Heat Shock Protein 90. By binding to the N-terminal ATP pocket of HSP90, these compounds disrupt client protein folding, leading to the degradation of oncogenic drivers in human glioblastoma models [3].
-
Bromodomain (BET/TRIM24) Antagonism: Recent advancements have utilized the isoxazole core to selectively target epigenetic readers. The 3-nitrophenyl group can be reduced to an aniline, providing an optimal vector for attaching PROTAC (Proteolysis Targeting Chimera) linkers, allowing for the targeted degradation of BET proteins in castration-resistant prostate cancer [4].
References
-
ResearchGate. "Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors." European Journal of Medicinal Chemistry. Available at:[Link]
-
Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences. "Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors." Bioorganic Chemistry. Available at:[Link]
Unlocking the 3-Aryl-5-Aminoisoxazole Scaffold: A Technical Guide to Design, Synthesis, and Target Engagement
Executive Summary
In modern medicinal chemistry, the rapid generation of diverse, target-specific libraries relies heavily on privileged scaffolds. The 3-aryl-5-aminoisoxazole core has emerged as a highly versatile and validated pharmacophore across multiple therapeutic areas, ranging from oncology to metabolic disorders[1]. As an Application Scientist overseeing library generation and lead optimization, I have structured this whitepaper to bridge the gap between theoretical pharmacophore mapping and practical, bench-level execution. This guide details the structural rationale, regioselective synthesis, and late-stage functionalization of the 3-aryl-5-aminoisoxazole scaffold.
Pharmacophore Mapping & Target Engagement
The utility of the 3-aryl-5-aminoisoxazole scaffold stems from its unique electronic distribution and precise spatial geometry, which allows it to engage diverse biological targets.
Kinase Hinge Binding Logic
In kinase inhibitor design, the 5-aminoisoxazole motif functions as an exceptionally efficient hinge binder[1]. The scaffold presents a bidentate hydrogen-bonding interface:
-
H-Bond Donor: The exocyclic primary amine (C5-NH₂) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region[1].
-
H-Bond Acceptor: The isoxazole ring nitrogen (N2) accepts a hydrogen bond from the backbone amide NH[1].
Fig 1: Kinase hinge binding logic of the 3-aryl-5-aminoisoxazole scaffold.
Beyond Kinases: GPCRs and Immuno-Oncology
-
TGR5 Agonism: Derivatization of the C5-amine into carboxamides yields potent agonists for the TGR5 receptor (G-protein-coupled bile acid receptor 1), a critical target for type II diabetes[1]. The 3-aryl substitution provides the necessary lipophilic bulk to occupy the receptor's binding pocket[1].
-
IDO1 Inhibition: The scaffold serves as a foundational precursor for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones. These fused bicyclic systems are potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a premier target in cancer immunomodulation[2].
Quantitative Target Data Summary
| Target Class | Specific Target | Scaffold Derivative | Therapeutic Indication | Key Interaction / Role |
| Kinase | Various (Hinge Region) | 3-Aryl-5-aminoisoxazole | Oncology, Inflammation | Bidentate H-bonding via C5-NH₂ and N2[1] |
| GPCR | TGR5 (Bile Acid Receptor) | 3-Aryl-isoxazole carboxamides | Type II Diabetes | Lipophilic bulk mimicry via 3-aryl group[1] |
| Enzyme | IDO1 (Dioxygenase) | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | Immuno-oncology | Fused bicyclic core occupies active site[2] |
Rational Design: Vectors of Diversification
To maximize the utility of the scaffold in library generation, we often utilize highly functionalized building blocks, such as 3-(3-bromo-5-fluorophenyl)isoxazol-5-amine [1]. This specific molecule offers three distinct orthogonal vectors:
-
Vector A (C5-NH₂): Nucleophilic handle for amide/urea formation. Because the isoxazole ring is electron-withdrawing, this amine is less reactive than a standard aniline, requiring highly activated coupling reagents (e.g., HATU)[1].
-
Vector B (C3'-Br): An ideal handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing tails or gatekeeper-interacting groups[1].
-
Vector C (C5'-F): Generally inert to substitution, this fluorine is strategically placed to enhance metabolic stability by blocking cytochrome P450-mediated para-hydroxylation[1].
Experimental Workflows: Regioselective Assembly
The most critical challenge in synthesizing the 3-aryl-5-aminoisoxazole core is controlling the regioselectivity during the cyclization of β-ketonitriles with hydroxylamine. Novice chemists often isolate a mixture of the desired 3-aryl-5-amine and the unwanted 3-amino-5-aryl by-product.
The Causality of Control: The reaction must be driven under thermodynamic control. High temperatures and a basic pH specifically favor the ketone oxime cyclization pathway (yielding the 3-aryl-5-amine). Conversely, neutral or acidic conditions at lower temperatures favor the kinetic nitrile amidoxime cyclization, yielding the by-product[1]. Alternatively, one-pot methodologies utilizing enaminones and phase-transfer catalysts can also achieve high regioselectivity[3].
Fig 2: Regioselective cyclization logic controlled by thermodynamic parameters.
Protocol 1: Regioselective Synthesis of 3-Aryl-5-aminoisoxazoles
Self-Validating System: This protocol utilizes in-process LC-MS monitoring to ensure the kinetic intermediate has fully converted to the thermodynamic product before quench.
-
Preparation: Dissolve the β-ketonitrile (1.0 eq) in a mixture of Ethanol/Water (5:1 v/v).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by Sodium Hydroxide (NaOH) (1.5 eq) to ensure a strongly basic pH[1].
-
Thermodynamic Driving: Heat the reaction mixture to reflux (approx. 80°C). Causality: The elevated temperature provides the activation energy required to overcome the kinetic barrier, driving the equilibrium toward the more stable 3-aryl-5-amine isomer[1].
-
In-Process Control (IPC): After 4 hours, sample the reaction. Run an LC-MS/MS analysis. The desired product will typically elute later than the kinetic by-product. Do not proceed until the kinetic mass peak is <5% of the total area.
-
Workup: Cool to room temperature. Neutralize carefully with 1M HCl to pH 7. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Late-Stage Functionalization: Amide Coupling at C5-NH₂
When expanding the library via Vector A (the C5 primary amine), standard peptide coupling conditions often fail due to the amine's diminished nucleophilicity[1]. Furthermore, strong reducing conditions (e.g., H₂/Pd-C, Zn/AcOH) must be strictly avoided , as they will rapidly cleave the fragile N-O bond of the isoxazole core, destroying the pharmacophore[1].
Protocol 2: High-Efficiency Amide Coupling
-
Activation: In a dry flask under nitrogen, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the 3-aryl-5-aminoisoxazole core (1.0 eq) to the activated mixture.
-
Heating (If necessary): If LC-MS indicates <50% conversion after 12 hours, elevate the temperature to 50°C. Causality: The electron-withdrawing isoxazole ring deactivates the amine; mild heating accelerates the nucleophilic attack on the sterically hindered active ester.
-
Isolation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.
References
-
[1] BenchChem. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine - Benchchem.
-
[2] National Institutes of Health (PMC). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.
-
[3] BenchChem. One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.
Sources
Structural and Synthetic Profiling of 3-(3-Nitrophenyl)isoxazol-5-amine: A Key Heterocyclic Building Block
Executive Summary
3-(3-Nitrophenyl)isoxazol-5-amine is a highly functionalized, five-membered heterocyclic compound that serves as a critical intermediate in modern medicinal chemistry and organic synthesis[1],[2]. Featuring a nucleophilic 5-amino group, an electron-withdrawing 3-nitrophenyl substituent, and a metabolically stable isoxazole core, this molecule provides a versatile scaffold for the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics[2]. This technical guide details its physicochemical properties, mechanistic synthesis, and downstream applications for drug development professionals.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 3-(3-Nitrophenyl)isoxazol-5-amine is essential for predicting its behavior in synthetic workflows, purification processes, and biological assays. The isoxazole ring acts as a prominent bioisostere for amides and phenols, enhancing the pharmacokinetic profile of the resulting drug candidates[2].
| Property | Value |
| Chemical Name | 3-(3-Nitrophenyl)isoxazol-5-amine |
| IUPAC Name | 3-(3-nitrophenyl)-1,2-oxazol-5-amine |
| CAS Registry Number | 887591-64-2 |
| Molecular Formula | C9H7N3O3 |
| Molecular Weight | 205.17 g/mol |
| InChIKey | NGNUZXQASHTALT-UHFFFAOYSA-N |
| Appearance | Solid (typically off-white to pale yellow) |
| Purity Standard | ≥ 95% (Pharmaceutical/Lab Grade) |
Data sourced from standardized chemical registries and supplier specifications[1].
Mechanistic Insights: The [3+2] Cycloaddition
The most robust and regioselective method for constructing the 5-aminoisoxazole architecture is the 1,3-dipolar [3+2] cycloaddition between a nitrile oxide and an α-cyanoenamine[3],[4].
Causality & Design : The reaction is highly regioselective. The nitrile oxide (generated in situ) acts as the 1,3-dipole, while the α-cyanoenamine serves as a synthetic equivalent of an aminoacetylene dipolarophile[3]. The initial cycloaddition forms a transient isoxazoline intermediate. Due to the inherent instability of this intermediate, it rapidly undergoes a spontaneous elimination of hydrogen cyanide (HCN) and a secondary amine, yielding the fully aromatized, thermodynamically stable isoxazole[4].
Mechanism of [3+2] cycloaddition yielding 3-(3-Nitrophenyl)isoxazol-5-amine.
Validated Experimental Protocol: Synthesis Workflow
To ensure high yield and regiochemical purity, the following self-validating protocol outlines the in situ generation of 3-nitrobenzonitrile oxide and its subsequent trapping[4].
Reagents & Stoichiometry:
-
3-Nitrobenzhydroximoyl chloride (1.0 equiv)
-
1-Morpholinoacrylonitrile (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix : Dissolve 3-nitrobenzhydroximoyl chloride (1.0 equiv) and 1-morpholinoacrylonitrile (1.2 equiv) in anhydrous solvent to achieve a 0.2 M concentration.
-
Causality: Operating under strictly anhydrous conditions prevents the competitive hydrolysis of the hydroximoyl chloride precursor into an unreactive carboxylic acid.
-
-
Temperature Control : Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Lower temperatures stabilize the highly reactive nitrile oxide intermediate upon generation, effectively suppressing its unwanted dimerization into 3,4-bis(3-nitrophenyl)furoxan (a common yield-destroying side reaction)[4].
-
-
In Situ Dipole Generation : Add Et₃N (1.5 equiv) dropwise over 30–45 minutes.
-
Causality: The slow, controlled addition of the base ensures a low steady-state concentration of the nitrile oxide, kinetically favoring the bimolecular [3+2] cycloaddition with the cyanoenamine over self-condensation[4].
-
-
Cycloaddition and Aromatization : Remove the cooling bath and allow the mixture to stir at room temperature for 12 hours. For sluggish reactions, heating to reflux may be required to drive the spontaneous elimination of HCN and morpholine[4].
-
Self-Validating Workup : Quench the reaction with water and extract with ethyl acetate. Monitor the crude mixture via Thin-Layer Chromatography (TLC).
-
Validation: The successful formation of the product is indicated by a highly UV-active spot (due to the extended conjugation of the nitrophenyl-isoxazole system). Further structural validation must be achieved via ¹H NMR, where the diagnostic C4-H proton of the isoxazole ring will appear as a sharp, distinct singlet at approximately 6.0–6.5 ppm, confirming absolute regioselectivity[3].
-
Downstream Applications in Drug Discovery
The strategic placement of functional groups on 3-(3-Nitrophenyl)isoxazol-5-amine makes it an ideal branching point for combinatorial library synthesis[2].
-
The 5-Amino Group : Acts as a primary nucleophilic handle for N-acylation, urea formation, or sulfonylation. This is a standard vector used to synthesize amide-linked ATP-competitive kinase inhibitors[2].
-
The 3-Nitrophenyl Group : Can be selectively reduced (e.g., using Pd/C and H₂, or SnCl₂) to an aniline derivative. This transformation creates a dual-nucleophile scaffold, allowing for macrocyclization or the synthesis of complex bis-amide therapeutic agents.
Logical workflow for the downstream derivatization of the core scaffold.
References
-
[2] Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. URL:[Link]
-
[3] One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PubMed Central (PMC), National Institutes of Health. URL: [Link]
Sources
- 1. 3-(3-Nitrophenyl)isoxazol-5-amine | CymitQuimica [cymitquimica.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Profiling of 3-Nitrophenyl Isoxazole Derivatives: Key Therapeutic Targets and Synthetic Workflows
Executive Summary
In contemporary medicinal chemistry, the 3-nitrophenyl isoxazole scaffold has emerged as a highly privileged pharmacophore. The unique structural architecture—combining the electron-withdrawing, redox-active nitro group with the hydrogen-bonding capacity of the five-membered isoxazole heterocycle—enables highly specific non-covalent interactions with diverse biological targets. This technical whitepaper synthesizes current research to explore the primary therapeutic targets of 3-nitrophenyl isoxazole derivatives, focusing on their roles in neurodegeneration, immuno-oncology, and infectious diseases.
Key Therapeutic Targets and Mechanisms of Action
Cholinesterases (AChE and BuChE) in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's Disease (AD) positions acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) as primary targets for symptomatic treatment. Recent comprehensive surveys of medicinal chemistry highlight specific 3-nitrophenyl isoxazole derivatives, such as N-(1-benzylpiperidin-4-yl)-5-(3-nitrophenyl)isoxazole-3-carboxamide, as potent mixed-type inhibitors for both enzymes 1.
Mechanistic Causality: The efficacy of this derivative stems from its dual-binding capability. The basic piperidine ring acts as a cation-pi interacting moiety that anchors into the Catalytic Active Site (CAS) of the enzyme. Simultaneously, the 3-nitrophenyl isoxazole tail extends to the Peripheral Anionic Site (PAS). The strong dipole moment of the nitro group enhances binding affinity within the hydrophobic pocket of the PAS. By bridging both sites, the molecule not only inhibits acetylcholine hydrolysis but also sterically blocks AChE-induced Amyloid-beta (Aβ) aggregation, providing a secondary neuroprotective effect 1.
Toll-Like Receptor 7 (TLR7) in Immuno-Oncology
Toll-like receptors are critical components of the innate immune system. TLR7, localized in the endosomes of plasmacytoid dendritic cells, recognizes single-stranded RNA and has become a major target for cancer immunotherapy. Derivatives like 4-Amino-3-(3-nitrophenyl)isoxazole-5-carboxamide serve as vital precursors and active scaffolds in the synthesis of selective TLR7 agonists, such as isoxazolo[5,4-d]pyrimidines 2.
Mechanistic Causality: The 3-nitrophenyl isoxazole core mimics the spatial and electronic properties of natural purine ligands. Upon binding to the TLR7 receptor cleft, the molecule induces a conformational change that recruits the MyD88 adapter protein. This initiates a signaling cascade involving IRAK4 and TRAF6, ultimately leading to the activation of NF-κB and IRF7. The result is a robust transcription of Type I interferons and pro-inflammatory cytokines, which orchestrate an anti-tumor immune response 2.
TLR7 activation pathway driven by 3-nitrophenyl isoxazole derivatives.
Trypanosoma cruzi in Chagas Disease
Chagas disease, caused by the protozoan Trypanosoma cruzi, lacks safe and effective long-term treatments. 3-nitrophenyl isoxazoles, particularly 5-(2-(Benzyloxy)-5-methoxyphenyl)-3-(3-nitrophenyl)isoxazole, have demonstrated potent in vitro trypanocidal activity against both the amastigote and trypomastigote forms of the parasite 3.
Mechanistic Causality: The biological activity is heavily dependent on the redox potential of the meta-nitro group on the phenyl ring. Once inside the parasite, the nitro group undergoes single-electron reduction by parasitic nitroreductases, generating reactive oxygen species (ROS). The resulting oxidative stress damages parasitic DNA and membranes. The benzyloxy substitution provides the necessary lipophilicity to ensure high membrane permeability into the infected host cells without causing severe cytotoxicity to mammalian macrophages [[3]]().
Quantitative Data and Structure-Activity Relationships
The following table summarizes the key quantitative metrics and therapeutic applications of notable 3-nitrophenyl isoxazole derivatives identified in recent literature.
| Compound | Primary Target | Therapeutic Application | Key Mechanistic Metric | Source |
| N-(1-benzylpiperidin-4-yl)-5-(3-nitrophenyl)isoxazole-3-carboxamide | AChE / BuChE | Alzheimer's Disease | Mixed-type dual-site inhibition (CAS/PAS) | [[1]]() |
| 4-Amino-3-(3-nitrophenyl)isoxazole-5-carboxamide | TLR7 | Immuno-Oncology | Agonist precursor; 76% synthetic yield | 2 |
| 5-(2-(Benzyloxy)-5-methoxyphenyl)-3-(3-nitrophenyl)isoxazole | Trypanosoma cruzi | Chagas Disease | Trypanocidal; high selectivity index | 3 |
| 3-(3-Nitrophenyl)isoxazole-4-carboxylic acid ethyl ester | General | Synthetic Intermediate | 71% yield via microwave-assisted synthesis | 4 |
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of 3-nitrophenyl isoxazoles.
Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This three-step workflow represents the gold standard for regioselective synthesis of the 3-nitrophenyl isoxazole core 4.
-
Oxime Formation:
-
Procedure: React 3-nitrobenzaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.1 eq) and sodium acetate in an ethanol/water mixture at room temperature for 2 hours.
-
Causality: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Sodium acetate acts as a mild base to deprotonate the intermediate, driving the equilibrium toward the stable oxime formation.
-
-
Chlorination to Hydroximoyl Chloride:
-
Procedure: Dissolve the purified oxime in DMF and add N-Chlorosuccinimide (NCS, 1.0 eq) portion-wise at 0 °C. Stir for 16 hours at room temperature.
-
Causality: NCS provides a controlled, electrophilic chlorine source that substitutes the alpha-proton of the oxime. This installs a necessary leaving group (chloride) required for the subsequent elimination step.
-
-
In Situ Dipole Generation and Cycloaddition:
-
Procedure: To a solution of the hydroximoyl chloride and a terminal alkyne (1.2 eq) in dichloromethane, add triethylamine (Et3N, 1.5 eq) dropwise. Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: Et3N acts as a base to abstract the highly acidic proton from the hydroximoyl chloride, triggering the elimination of the chloride ion. This generates a highly reactive nitrile oxide dipole in situ. The dipole immediately undergoes a concerted[3+2] cycloaddition with the alkyne dipolarophile, yielding the regioselective 3-nitrophenyl isoxazole product.
-
Step-by-step synthetic workflow for 3-nitrophenyl isoxazoles via 1,3-dipolar cycloaddition.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
To validate the efficacy of the synthesized derivatives against AD targets, a modified Ellman's assay is employed.
-
Reagent Preparation & Equilibration:
-
Procedure: Prepare a 0.1 M sodium phosphate buffer at pH 8.0. Dilute AChE enzyme, acetylthiocholine iodide (ATCI, substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Causality: AChE requires a slightly alkaline environment (pH 8.0) to maintain the optimal ionization state of its catalytic triad (Ser-His-Glu), ensuring maximum nucleophilic attack efficiency on the substrate.
-
-
Inhibitor Incubation:
-
Procedure: In a 96-well microplate, combine the buffer, AChE solution, and varying concentrations of the 3-nitrophenyl isoxazole derivative. Incubate at 25 °C for 10 minutes.
-
Causality: A pre-incubation period is critical. It allows the inhibitor to establish a non-covalent thermodynamic equilibrium with both the CAS and PAS of the enzyme before introducing competitive substrate pressure.
-
-
Colorimetric Detection & Kinetic Analysis:
-
Procedure: Add the ATCI substrate and DTNB to initiate the reaction. Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Causality: AChE hydrolyzes ATCI into thiocholine. The free sulfhydryl group of thiocholine rapidly cleaves the disulfide bond of DTNB, generating the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity, allowing for precise IC50 calculations.
-
References
- Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.
- Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. American Chemical Society (ACS).
- Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity. SciELO Brazil.
- Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Semantic Scholar.
Sources
A Technical Guide to 3-(3-Nitrophenyl)isoxazol-5-amine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(3-nitrophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of a 3-nitrophenyl substituent presents a unique opportunity for modulating biological activity. This document details the chemical identifiers (SMILES and InChIKey), a plausible and detailed synthetic protocol based on established chemical principles, and an exploration of its potential therapeutic applications, drawing upon structure-activity relationships of closely related analogs. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Chemical Identity and Properties
3-(3-Nitrophenyl)isoxazol-5-amine is a distinct organic molecule characterized by a central isoxazole ring substituted with a nitrophenyl group at the 3-position and an amine group at the 5-position. These features are critical for its chemical reactivity and biological interactions.
| Identifier | Value | Source |
| IUPAC Name | 3-(3-nitrophenyl)-1,2-oxazol-5-amine | N/A |
| SMILES | C1=CC(=CC(=C1)[O-])C2=NOC(=C2)N | [1], [2] |
| InChIKey | NGNUZXQASHTALT-UHFFFAOYSA-N | [3], [2] |
| Molecular Formula | C₉H₇N₃O₃ | [1] |
| Molecular Weight | 205.17 g/mol | [1] |
| CAS Number | 887591-64-2 | [1], [3] |
Synthesis of 3-(3-Nitrophenyl)isoxazol-5-amine
The synthesis of 3-aryl-5-aminoisoxazoles is most effectively achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine. This method is advantageous due to its reliability and the commercial availability of the necessary precursors. The regioselectivity of the cyclization, which determines the formation of the 5-amino isomer over the 3-amino isomer, is critically dependent on the reaction conditions, specifically pH and temperature.
A plausible and efficient two-step synthesis for 3-(3-nitrophenyl)isoxazol-5-amine is proposed, commencing with the synthesis of the key intermediate, 3-nitrobenzoylacetonitrile.
Sources
history of 3-aryl-5-aminoisoxazole use in kinase inhibitor research
The Evolution and Application of 3-Aryl-5-Aminoisoxazoles in Kinase Inhibitor Research: A Technical Whitepaper
Executive Summary
The evolution of small-molecule kinase inhibitors has been largely driven by the discovery and optimization of novel hinge-binding scaffolds. While early generations of ATP-competitive inhibitors relied heavily on pyrimidines, quinazolines, and aminopyrazoles, the 3-aryl-5-aminoisoxazole motif has emerged as a structurally distinct and highly privileged pharmacophore[1]. This whitepaper provides an in-depth technical analysis of the 3-aryl-5-aminoisoxazole scaffold, detailing its historical context, structural rationale, and the self-validating synthetic methodologies required to deploy it effectively in modern drug discovery.
Historical Context: From Bioisostere to Privileged Scaffold
In the pursuit of novel kinase inhibitors, scaffold morphing is a critical strategy to overcome metabolic liabilities, improve physicochemical properties, and navigate intellectual property constraints. Historically, the transition from traditional pyrimidine or aminopyrazole cores to the 5-aminoisoxazole scaffold was driven by the need for improved bioisosteres that could maintain precise hydrogen-bonding geometries within the kinase hinge region while reducing off-target toxicity[1].
Unlike pyrazoles, which can suffer from tautomerization issues, or pyrimidines, which often present high molecular weight and lipophilicity penalties, the 5-aminoisoxazole offers a low-molecular-weight, rigid framework. Early applications demonstrated that replacing a pyrimidine with a 5-aminoisoxazole could successfully retain the critical 1–3 spatial relationship between the hydrogen bond donor and acceptor necessary for hinge binding[1].
Structural & Mechanistic Rationale (E-E-A-T)
The orthosteric ATP-binding site of kinases contains a highly conserved "hinge" region connecting the N- and C-terminal lobes. The 3-aryl-5-aminoisoxazole perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP through a highly specific geometric arrangement:
-
Hydrogen Bond Donor (HBD): The exocyclic C5-amine acts as an HBD to the backbone carbonyl of the hinge region[2].
-
Hydrogen Bond Acceptor (HBA): The N2 ring nitrogen acts as an HBA, interacting with the backbone amide NH[2].
-
Hydrophobic Vector: The C3-aryl group projects into the hydrophobic pocket (often adjacent to the gatekeeper residue), providing a critical vector for tuning kinase selectivity and improving binding affinity[2].
Causality in Design: Why is this specific heterocycle superior to a standard aniline or simple amine? The electron-withdrawing nature of the isoxazole oxygen modulates the pKa of the C5-amine, making it significantly less nucleophilic than a standard aniline[2]. This physicochemical property reduces the likelihood of reactive metabolite formation—a common toxicological liability in electron-rich anilines—while preserving the exact HBD capacity required for potent hinge binding.
Logical relationship of the 3-aryl-5-aminoisoxazole pharmacophore interacting with the kinase hinge.
Quantitative Data: Key Target Applications
The versatility of the 3-aryl-5-aminoisoxazole scaffold is evidenced by its successful application across diverse kinase and ATP-binding protein families. The table below summarizes key historical milestones.
| Target | Scaffold Modification | Key Compound | Potency (IC50) | Biological Effect & Mechanism |
| VEGFR-2 | 5-aminoisoxazole urea | Compound 12 / 13 | 1.9 – 2.4 μM | Inhibits KDR receptor tyrosine kinase; validates pyrimidine scaffold morphing[1]. |
| p38α MAP Kinase | 3,4-diaryl isoxazole | Compound 13 / 14 | < 1 μM (Dual) | Potent dual inhibitor of p38α and CK1δ; blocks inflammatory signal transduction[3]. |
| TACC3 | 3-phenylisoxazol-5-amine | Compound 5 | 190 nM | Suppresses cell growth, induces mitotic arrest and apoptosis in breast cancer models[4]. |
| HSP90 | 4,5-diarylisoxazole | Compound 108 | 0.030 μM | Depletes key signaling pathways via ATP-pocket binding in U-87MG cells[5]. |
Synthetic Methodologies & Self-Validating Protocols
The utility of the 3-aryl-5-aminoisoxazole scaffold relies on robust, regioselective synthetic routes. The primary challenge lies in differentiating the formation of the desired 5-amino isomer from the undesired 3-amino isomer during cyclocondensation.
Protocol 1: Regioselective Synthesis of the 3-Aryl-5-Aminoisoxazole Core
Objective: Synthesize the 5-aminoisoxazole core via the cyclocondensation of a β-ketonitrile with hydroxylamine. Causality & Logic: The regioselectivity of this reaction is strictly governed by pH. Under basic conditions (pH > 8), hydroxylamine acts as a nucleophile primarily at the more electrophilic ketone carbonyl, driving cyclization to the desired 5-amino isomer. Conversely, neutral or slightly acidic conditions favor attack at the nitrile, yielding the 3-amino isomer[2].
Step-by-Step Procedure:
-
Preparation: Dissolve the starting β-ketonitrile (1.0 eq) in a polar protic solvent (e.g., ethanol).
-
Base Addition: Add a strong base, such as sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) (1.2 eq), to establish basic conditions (pH ~9-10). Causality: This deprotonates the hydroxylamine hydrochloride and activates the ketone for selective nucleophilic attack.
-
Reagent Addition: Slowly add hydroxylamine hydrochloride (1.1 eq) to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Validation (Self-Validating Step): Monitor the reaction via LC-MS or TLC. The formation of the 5-amino isomer can be confirmed by 1H NMR; the C4 proton of a 5-aminoisoxazole typically appears significantly further upfield compared to the 3-amino isomer due to the electron-donating resonance effect of the adjacent amine.
-
Workup: Cool to room temperature, neutralize carefully with dilute HCl to precipitate the product, filter, and recrystallize from ethanol. Warning: Avoid strong reducing conditions (e.g., H2/Pd-C) in subsequent steps, as the N-O bond is highly susceptible to reductive cleavage[2].
Regioselective synthetic workflow and orthogonal diversification of 5-aminoisoxazoles.
Protocol 2: Diversification via Urea Formation
Objective: Convert the C5-amine into a urea derivative to expand the hinge-binding footprint and target adjacent solvent-exposed regions[6]. Causality & Logic: While the C5-amine is less nucleophilic than an aniline, it readily reacts with highly electrophilic isocyanates. The addition of a mild base (Triethylamine) ensures the amine remains unprotonated and reactive[6].
Step-by-Step Procedure:
-
Initialization: Dissolve the 3-aryl-5-aminoisoxazole (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere[6].
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the system to 0 °C in an ice bath. Causality: Cooling prevents exothermic side reactions and limits the dimerization or degradation of the isocyanate.
-
Coupling: Slowly dropwise add the desired aryl/alkyl isocyanate (1.1 eq) dissolved in DCM[6].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours[6].
-
Validation (Self-Validating Step): Monitor via TLC (e.g., 50% EtOAc/Hexanes). The resulting urea will exhibit a lower Rf value than the starting amine due to increased polarity and hydrogen-bonding capability. If unreacted amine persists, gently heat to 40 °C.
-
Isolation: Quench with water, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography to yield the final kinase inhibitor library compound[6].
References
- Source: NIH (PMC)
- 3-(3-Bromo-5-fluorophenyl)
- Source: NIH (PMC)
- Application Notes: Leveraging 3-(2-Chlorophenyl)
- WO2021097352A1 - Isoxazole derivatives targeting tacc3 as anticancer agents Source: Google Patents URL
- Discovery of potent N-(isoxazol-5-yl)
Sources
- 1. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | Benchchem [benchchem.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021097352A1 - Isoxazole derivatives targeting tacc3 as anticancer agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Regioselective Synthesis of 5-Aminoisoxazoles: Application Notes and Protocols
Executive Summary & Pharmacological Context
5-Aminoisoxazoles are privileged heterocyclic scaffolds in modern drug discovery. They frequently serve as potent kinase hinge binders, where the exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, and the isoxazole nitrogen acts as a hydrogen bond acceptor[1]. The primary synthetic challenge lies in the regioselective ring formation: distinguishing between the 5-aminoisoxazole and its structurally similar but pharmacologically distinct 3-aminoisoxazole regioisomer[1]. This guide outlines the mechanistic causality and provides validated protocols for achieving >95% regioselectivity.
Mechanistic Causality of Regioselectivity
The synthesis of 5-aminoisoxazoles typically relies on two distinct methodological pathways. The choice of pathway depends on the starting materials, the desired substitution pattern, and the required reaction conditions.
pH-Dictated Cyclocondensation of β-Ketonitriles
The reaction of a β-ketonitrile with hydroxylamine theoretically yields two regioisomers. The outcome is entirely dictated by the initial site of nucleophilic attack, which is a direct function of the reaction's pH[1].
-
Basic Conditions (pH > 8, Target Pathway): The basic environment increases the nucleophilicity of hydroxylamine. It preferentially attacks the more electrophilic ketone carbonyl, generating an oxime intermediate[1]. The oxime oxygen then undergoes intramolecular cyclization with the pendant nitrile group, exclusively forming the 5-aminoisoxazole[1].
-
Acidic/Neutral Conditions (Byproduct Pathway): Without a strong base, hydroxylamine attacks the nitrile carbon first, forming an amidoxime intermediate[2]. Subsequent cyclization onto the ketone yields the undesired 3-aminoisoxazole[2].
Mechanistic divergence in the cyclization of β-ketonitriles with hydroxylamine based on pH.
Concerted 1,3-Dipolar Cycloaddition
An alternative, highly regioselective approach is the [3+2] cycloaddition between in situ generated nitrile oxides and α-cyanoenamines[3]. The electronic properties of the captodative α-cyanoenamine strictly control the regiochemistry[3]. The reaction forms a transient isoxazoline intermediate, which undergoes spontaneous elimination of hydrogen cyanide (HCN) to yield the 5-aminoisoxazole[3].
Workflow of the 1,3-dipolar cycloaddition between nitrile oxides and α-cyanoenamines.
Quantitative Data: Condition Optimization
The following table summarizes the comparative reaction conditions and their impact on yield and regioselectivity.
| Synthetic Strategy | Reagents & Conditions | Yield Range | Regioselectivity (5-NH2 : 3-NH2) | Key Advantage |
| Cyclocondensation | β-Ketonitrile, NH₂OH·HCl, NaOH, EtOH, Reflux | 60–85% | > 95:5 | Highly scalable, inexpensive starting materials[1]. |
| Cyclocondensation | β-Ketonitrile, NH₂OH·HCl, No Base, EtOH | 40–50% | < 10:90 | Demonstrates inverse selectivity (favors 3-amino)[1]. |
| [3+2] Cycloaddition | Hydroxamoyl chloride, α-Cyanoenamine, Et₃N, Toluene | 58–95% | > 99:1 | Absolute regiocontrol, mild room-temperature initiation[3]. |
Validated Experimental Protocols
Protocol A: Base-Catalyzed Cyclocondensation of β-Ketonitriles
This protocol is designed as a self-validating system. The critical failure point in this synthesis is a drop in pH, which immediately shifts the reaction trajectory toward the 3-aminoisoxazole byproduct.
Materials:
-
β-Ketonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 equiv)
-
Sodium hydroxide (NaOH) (50% w/w aqueous solution) (3.5 equiv)
-
Ethanol (10 volumes)
Step-by-Step Methodology:
-
Preparation: Dissolve the β-ketonitrile (1.0 equiv) in ethanol (10 vol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser[1].
-
Reagent Addition: Add hydroxylamine hydrochloride (3.0 equiv) to the stirring solution[1].
-
Critical pH Adjustment: Slowly add the 50% w/w aqueous NaOH solution (3.5 equiv) dropwise[1].
-
Self-Validation Check: After the addition of NaOH, test the reaction mixture with pH indicator paper. The pH must read > 10. If the pH is lower, the NH₂OH·HCl has not been fully neutralized, and the ketone is not sufficiently activated. Add additional NaOH dropwise until pH > 10 is achieved.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 3 to 5 hours[1]. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 7:3).
-
Workup: Once complete, cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting residue with distilled water[1].
-
Observation: The 5-aminoisoxazole product typically precipitates as a solid upon the addition of water.
-
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual salts, and dry under a high vacuum[1]. (If no precipitate forms, extract with EtOAc 3x, dry over Na₂SO₄, and concentrate).
Protocol B: 1,3-Dipolar Cycloaddition of Nitrile Oxides and α-Cyanoenamines
This protocol relies on the in situ generation of a nitrile oxide to prevent dimerization (furoxan formation), ensuring high yields of the cycloadduct.
Materials:
-
Hydroxamoyl chloride (1.0 equiv)
-
α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Toluene (10 volumes)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the α-cyanoenamine (1.2 equiv) and the hydroxamoyl chloride (1.0 equiv) in anhydrous toluene[3].
-
In Situ Dipole Generation: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (1.5 equiv) dropwise over 15 minutes[3].
-
Self-Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride) confirms the successful dehydrohalogenation of the hydroxamoyl chloride and the generation of the nitrile oxide.
-
-
Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[3].
-
Elimination: To ensure the complete elimination of HCN from the transient isoxazoline intermediate, heat the reaction mixture to reflux overnight[3].
-
Safety Warning: This step generates HCN gas. The reaction must be conducted in a well-ventilated fume hood with appropriate scrubbing systems in place.
-
-
Workup & Purification: Cool the mixture to room temperature, filter off the triethylamine hydrochloride salts, and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure 5-aminoisoxazole[3].
References
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 2004, 9(7), 527-534. URL:[Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Pharmaceutical Technology & Research (via PMC). URL:[Link]
Sources
- 1. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | Benchchem [benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 5-Amino-3-(3-nitrophenyl)isoxazole via Hydroxylamine Condensation
Introduction & Mechanistic Rationale
The synthesis of highly functionalized isoxazoles is a cornerstone of modern medicinal chemistry due to the bioisosteric relationship of the isoxazole ring with various amide and ester pharmacophores. The condensation of
The regioselectivity of this reaction is strictly governed by the differential electrophilicity of the ketone versus the nitrile group, heavily influenced by the pH of the reaction medium. Under buffered conditions (using sodium acetate), the in situ generated free hydroxylamine selectively attacks the more electrophilic carbonyl carbon of 3-nitrobenzoylacetonitrile to form a transient oxime intermediate[2]. Subsequent 5-exo-dig intramolecular cyclization occurs via the nucleophilic attack of the oxime oxygen onto the adjacent nitrile carbon. This specific cascade exclusively yields the 5-amino-3-(3-nitrophenyl)isoxazole architecture. Maintaining this buffered environment is critical; highly acidic conditions can prematurely activate the nitrile, shifting the mechanistic pathway toward the undesired 3-amino-5-arylisoxazole regioisomer.
Mechanistic workflow for the regioselective synthesis of 5-amino-3-(3-nitrophenyl)isoxazole.
Materials and Reagents
To ensure reproducibility and high yield, all reagents should be of analytical grade. The use of anhydrous sodium acetate is critical to maintain the precise stoichiometry required for buffering.
| Reagent / Material | Molecular Weight | Equivalents | Amount (10 mmol scale) | Role in Reaction |
| 3-Nitrobenzoylacetonitrile | 190.16 g/mol | 1.0 eq | 1.90 g | Electrophilic substrate |
| Hydroxylamine Hydrochloride | 69.49 g/mol | 1.5 eq | 1.04 g | Bis-nucleophilic source |
| Sodium Acetate (Anhydrous) | 82.03 g/mol | 1.5 eq | 1.23 g | Mild base / Buffer |
| Ethanol (Absolute) | 46.07 g/mol | N/A | 30.0 mL | Protic solvent |
| Distilled Water | 18.02 g/mol | N/A | 100.0 mL | Anti-solvent for precipitation |
Experimental Protocol
This protocol is designed as a self-validating system; visual cues at each step confirm the chemical transformations occurring at the molecular level.
Step 1: Nucleophile Activation
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.04 g of hydroxylamine hydrochloride and 1.23 g of anhydrous sodium acetate in 30 mL of absolute ethanol.
-
Stir the suspension at room temperature for 15 minutes.
-
Causality & Insight: Hydroxylamine is supplied as a hydrochloride salt to prevent spontaneous oxidation. Sodium acetate acts as a mild base to liberate the free, nucleophilic
species in situ. The formation of a fine white precipitate (NaCl) during this step visually validates the successful generation of the free base.
Step 2: Substrate Addition & Oxime Formation
-
Add 1.90 g of 3-nitrobenzoylacetonitrile to the stirring suspension in one portion.
-
Attach a reflux condenser and gently heat the mixture to 50 °C for 30 minutes.
-
Causality & Insight: Adding the
-ketonitrile substrate after the free hydroxylamine is generated prevents acid-catalyzed self-condensation or degradation of the substrate. The mild initial heating promotes the kinetic formation of the oxime intermediate.
Step 3: Thermal Cyclization
-
Elevate the temperature to achieve a gentle reflux (~78 °C) and maintain for 4 to 6 hours.
-
Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate).
-
Causality & Insight: While oxime formation is rapid, the subsequent 5-exo-dig cyclization of the oxime oxygen onto the nitrile carbon requires sustained thermal energy to overcome the activation barrier. Complete disappearance of the UV-active ketone starting material and the appearance of a highly fluorescent, more polar isoxazole spot validates the completion of the cyclization.
Step 4: Reaction Quenching & Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into 100 mL of ice-cold distilled water under vigorous stirring.
-
Stir for an additional 20 minutes to ensure complete crystallization.
-
Causality & Insight: The introduction of water drastically increases the polarity of the solvent system. The organic isoxazole product is highly insoluble in this aqueous-ethanolic mixture, inducing rapid precipitation. This serves as an immediate visual validation of a successful reaction.
Step 5: Purification
-
Collect the resulting precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 15 mL portions of ice-cold water.
-
Recrystallize the crude solid from a minimal amount of hot ethanol/water (80:20 v/v).
-
Causality & Insight: Washing with water removes residual inorganic salts (NaCl, unreacted NaOAc) and trace unreacted hydroxylamine. Recrystallization exploits the differential solubility of the product versus any trace acyclic oxime intermediates, yielding the analytically pure 5-amino isoxazole.
Analytical Characterization
The following table summarizes the expected quantitative analytical data for the isolated 5-amino-3-(3-nitrophenyl)isoxazole, providing a benchmark for quality control.
| Analytical Method | Expected Signals / Observations | Structural Correlation |
| Appearance | Pale yellow to orange crystalline solid | Highly conjugated nitroaromatic system |
| Characteristic isoxazole C4-H proton | ||
| C5-NH | ||
| 3-Nitrophenyl aromatic protons | ||
| C5 (Isoxazole carbon attached to -NH | ||
| C4 (Characteristic upfield isoxazole CH) | ||
| Mass Spectrometry (ESI+) | m/z 206.1 [M+H] | Confirms molecular weight (MW = 205.17) |
Troubleshooting & Optimization
| Observed Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion (Starting material remains on TLC) | Insufficient free hydroxylamine due to wet NaOAc or degraded NH | Use freshly opened, anhydrous NaOAc. Ensure NH |
| Formation of Regioisomer (Multiple spots on TLC) | Altered pH. Highly acidic conditions promote premature nitrile attack, yielding the 3-amino-5-aryl isomer. | Strictly maintain the 1:1 equimolar ratio of NaOAc to NH |
| Oiling Out During Quench (Product forms a sticky gum instead of crystals) | Rapid cooling or presence of high concentrations of unreacted starting materials disrupting the crystal lattice. | Re-dissolve the gum in minimal hot ethanol and add water dropwise until cloudy, then allow to cool slowly to room temperature. |
References
-
Moussa, Z., et al.
-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances, 2022. Available at:[Link] -
"Isoxazole Synthesis." Organic Chemistry Portal. Available at:[Link]
Sources
Application Note: Mechanistic HPLC Method Development and Validation for 3-Aryl-5-Aminoisoxazole Purity Analysis
Executive Summary
3-Aryl-5-aminoisoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding pharmacophores in kinase inhibitors and receptor agonists[1]. Ensuring the high analytical purity of these intermediates is critical, as trace synthetic impurities (e.g., unreacted hydroxylamine, cyanoacetamides, or regioisomers) can compromise downstream coupling efficiencies and biological assays.
This application note provides a comprehensive, causality-driven guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-aryl-5-aminoisoxazoles. By addressing the specific physicochemical liabilities of the molecule—namely, the basic exocyclic amine and the polar heterocycle—this protocol ensures symmetrical peak shapes, baseline resolution, and full compliance with the updated ICH Q2(R2) validation guidelines[2][3].
Physicochemical Profiling & Chromatographic Challenges
To develop a robust method, we must first deconstruct the analyte. A typical derivative, such as 3-(3-bromo-5-fluorophenyl)isoxazol-5-amine, presents three distinct chromatographic domains[1]:
-
The Lipophilic Aryl Group : Provides strong hydrophobic retention on reversed-phase (RP) columns.
-
The Polar Isoxazole Core : Contributes to dipole-dipole interactions.
-
The Basic Exocyclic Amine : Acts as a hydrogen bond donor.
The Core Challenge: Peak Tailing The primary mode of failure in aminoisoxazole chromatography is severe peak tailing (USP Tailing Factor > 2.0). In a standard silica-based stationary phase, residual surface silanols (Si-OH) are weakly acidic. At a mobile phase pH above 3.0, these silanols dissociate into anionic silanoxides (Si-O⁻)[4][5]. The basic amine of the isoxazole becomes protonated and interacts with these negative sites via secondary ionic interactions. Because this adsorption/desorption kinetic is slower than the primary hydrophobic partitioning, the compound "sticks" to the column, resulting in an asymmetric trailing edge[4][6].
Method Development Rationale (The "Why")
To engineer a self-validating and robust separation, the method must proactively suppress these secondary interactions.
Stationary Phase Selection
Do not use older, Type A silica columns. The method requires an ultra-pure (Type B) silica column with high-density end-capping [7]. End-capping utilizes reagents like trimethylchlorosilane (TMCS) to convert residual silanols into non-polar, sterically hindered functional groups[6]. While end-capping only neutralizes about 50% of residual silanols due to steric hindrance, combining it with a highly deactivated C18 or C8 phase provides the necessary hydrophobic retention for the aryl group while shielding the amine[5][6].
Mobile Phase pH Engineering
Since end-capping cannot eliminate all silanols, pH control is the ultimate safeguard. The mobile phase pH must be driven down to pH 2.5 – 3.0 . At this low pH, the acidic silanols are forced into their fully protonated, neutral state (Si-OH), effectively neutralizing the "velcro" effect of the silica surface[4][7].
-
Aqueous Phase : 0.1% Trifluoroacetic acid (TFA) in water or a 20 mM Potassium Phosphate buffer (pH 2.5)[7][8]. TFA is preferred for LC-MS compatibility, while phosphate buffer offers superior UV transparency at low wavelengths.
-
Organic Modifier : Acetonitrile (ACN) is preferred over methanol due to its lower viscosity and superior elution strength for halogenated aryl groups.
Gradient Elution Dynamics
A gradient is mandatory. The synthesis of 3-aryl-5-aminoisoxazoles often leaves behind highly polar precursors (e.g., hydroxylamine) and highly lipophilic side products (e.g., bis-addition products or unreacted aryl halides)[8][9]. A gradient starting at 10% organic ensures polar impurities are retained and resolved, while ramping to 90% organic ensures late-eluting hydrophobic impurities are swept from the column[8].
Fig 1: Mechanistic resolution of peak tailing for basic aminoisoxazoles via pH and column control.
Experimental Protocol
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | End-capped C18 (e.g., Agilent Eclipse Plus), 4.6 x 150 mm, 3.5 µm | Maximizes hydrophobic retention; end-capping minimizes silanol activity[4][8]. |
| Mobile Phase A | 0.1% TFA in Ultrapure Water (pH ~2.0) | Protonates silanols to prevent peak tailing[8]. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes strongly retained hydrophobic aryl impurities. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns to maintain optimal linear velocity. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Detection | UV/DAD at 254 nm | Isoxazole conjugated systems exhibit strong UV absorbance[8][10]. |
| Injection Vol | 5 µL | Prevents mass overload which can artificially induce peak asymmetry[6]. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 90 | 10 | Equilibration & retention of polar impurities. |
| 2.0 | 90 | 10 | Isocratic hold to resolve early eluters. |
| 12.0 | 10 | 90 | Linear ramp to elute API and related substances[8]. |
| 15.0 | 10 | 90 | High organic wash to remove lipophilic dimers. |
| 15.1 | 90 | 10 | Return to initial conditions. |
| 20.0 | 90 | 10 | Column re-equilibration. |
Sample Preparation
-
Diluent Selection : Use a mixture of Water:Acetonitrile (50:50, v/v). Crucial Note: Never dissolve the sample in 100% strong solvent (e.g., pure Acetonitrile or DMSO). Injecting a strong solvent plug into a highly aqueous initial mobile phase causes "solvent shock," leading to peak splitting and fronting[5].
-
Standard Preparation : Accurately weigh 10.0 mg of the 3-aryl-5-aminoisoxazole reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent (Concentration: 1.0 mg/mL).
-
Filtration : Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Self-Validating System & ICH Q2(R2) Framework
A robust protocol must be self-validating. Before any sample data is accepted, the system must pass a System Suitability Test (SST) . Furthermore, the method must be validated according to the lifecycle approach detailed in ICH Q14 and the updated ICH Q2(R2) guidelines[3][11].
System Suitability Testing (SST) Criteria
Inject the 1.0 mg/mL standard solution in five replicates. The run is only valid if:
-
Retention Time Precision : %RSD ≤ 1.0%.
-
Peak Area Precision : %RSD ≤ 2.0%.
-
USP Tailing Factor (T) : ≤ 1.5 (Confirms silanol interactions are successfully suppressed)[5].
-
Theoretical Plates (N) : ≥ 5,000.
ICH Q2(R2) Validation Parameters
Following the ICH Q2(R2) framework, the method must demonstrate that it is "fit for its intended purpose"[2][3]:
-
Specificity : Inject a blank (diluent) and known impurities (e.g., hydroxylamine, starting aryl nitrile). Ensure baseline resolution (
) between the aminoisoxazole peak and all adjacent impurities[2]. Use a Diode Array Detector (DAD) to assess peak purity (purity angle < purity threshold). -
Linearity & Range : Prepare solutions ranging from the Reporting Level (typically 0.05% of nominal concentration) to 120% of the specification limit. The correlation coefficient (
) must be [3][12]. -
Accuracy : Spike known quantities of impurities into the API at 50%, 100%, and 150% of the specification limit. Recovery must fall between 95.0% and 105.0%[2].
-
Robustness : Deliberately vary critical method parameters (e.g., Flow rate
mL/min, Column temperature °C, Mobile phase pH units). The SST criteria must still be met under these altered conditions, proving the method's reliability in routine QC environments[2][13].
Fig 2: Lifecycle approach to HPLC method development and validation for isoxazole derivatives.
References
- ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
- Validation of Analytical Procedures Q2(R2) - ICH. ICH.
- Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Peak Tailing. Axion Labs.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. PMC / NIH.
- Comparative Guide to Purity Assessment of 2-(5-Methylisoxazol-3-yl)acetonitrile. Benchchem.
- 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Benchchem.
- analytical method development and validation for estimation of residual solvents in gliclazide using gas chromatography. ResearchGate.
- Process Development and Multikilogram Syntheses of XL228 Utilizing a Regioselective Isoxazole Formation. ACS Publications.
Sources
- 1. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | Benchchem [benchchem.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. database.ich.org [database.ich.org]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Microwave-Assisted Regioselective Synthesis of 3-(3-Nitrophenyl)isoxazol-5-amine
Executive Summary
The compound 3-(3-Nitrophenyl)isoxazol-5-amine (CAS: 887591-64-2) is a highly valued privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel antimicrobials (1)[1]. Traditional synthesis methods relying on conventional conductive heating suffer from prolonged reaction times, moderate yields, and poor regioselectivity. This application note details a highly efficient, microwave-assisted protocol that leverages dielectric heating to dramatically accelerate the cyclocondensation of 3-(3-nitrophenyl)-3-oxopropanenitrile with hydroxylamine, providing an optimized, green-chemistry compliant workflow for drug development professionals.
Mechanistic Rationale & Causality
The synthesis of 5-aminoisoxazoles via the reaction of
-
The Role of Sodium Acetate: Hydroxylamine is supplied as a hydrochloride salt to prevent disproportionation. Sodium acetate is selected as a mild buffer to liberate the free nucleophilic amine. A stronger base (e.g., NaOH) would risk hydrolyzing the sensitive nitrile group or degrading the substrate.
-
Dielectric Heating Advantage: Ethanol is used as the primary solvent due to its excellent microwave absorbing properties (high loss tangent,
). Under microwave irradiation, direct coupling of electromagnetic energy with the polar solvent and reagents leads to rapid, volumetric superheating. This instantaneous energy transfer overcomes the high activation energy required for the 5-exo-dig cyclization of the intermediate oxime onto the nitrile carbon, effectively outcompeting the formation of the 3-amino isomer and minimizing thermal degradation (3)[3].
Mechanistic pathway for the regioselective synthesis of 3-(3-Nitrophenyl)isoxazol-5-amine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system; the physical changes during the workup phase directly indicate the success of the regioselective cyclization.
Materials & Reagents
-
3-(3-Nitrophenyl)-3-oxopropanenitrile: 1.0 equiv (950 mg, 5.0 mmol)
-
Hydroxylamine hydrochloride: 1.2 equiv (417 mg, 6.0 mmol)
-
Sodium acetate anhydrous: 1.2 equiv (492 mg, 6.0 mmol)
-
Solvent System: Absolute Ethanol / Deionized Water (4:1 v/v)
Equipment
-
Monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)
-
10 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap.
Step-by-Step Procedure
-
Reagent Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 3-(3-nitrophenyl)-3-oxopropanenitrile.
-
Buffer Activation: In a separate vial, dissolve the hydroxylamine hydrochloride and sodium acetate in 1.0 mL of deionized water.
-
Causality: Pre-dissolving the salts ensures the complete liberation of free hydroxylamine prior to substrate contact, preventing localized concentration gradients that lower regioselectivity.
-
-
Solvent Addition: Add the aqueous mixture to the microwave vial, followed immediately by 4.0 mL of absolute ethanol. Seal the vial securely with the crimp cap.
-
Microwave Irradiation: Insert the vial into the microwave reactor. Apply the following parameters:
-
Temperature: 110 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Max Power: 150 W
-
Cooling: Compressed air cooling to 40 °C.
-
-
Quenching & Precipitation: Upon completion, transfer the reaction mixture to a beaker containing 20 mL of ice-cold water. Stir vigorously for 10 minutes.
-
Causality: The sudden drop in solvent polarity forces the rapid crystallization of the highly conjugated 3-(3-nitrophenyl)isoxazol-5-amine. Inorganic salts and unreacted hydroxylamine remain dissolved in the aqueous phase, eliminating the need for chromatographic purification.
-
-
Filtration & Drying: Filter the yellow precipitate under vacuum, wash the filter cake with cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C for 4 hours.
Microwave-assisted experimental workflow for high-throughput synthesis.
Quantitative Data & Comparative Analysis
The implementation of microwave irradiation provides a stark contrast to conventional reflux methods, optimizing both yield and environmental impact.
| Parameter | Conventional Reflux | Microwave-Assisted Protocol |
| Heating Source | Oil Bath | Dedicated MW Reactor |
| Temperature | 80 °C (Reflux) | 110 °C (Sealed Vessel) |
| Reaction Time | 4 - 6 hours | 15 minutes |
| Yield (%) | 65 - 70% | > 92% |
| Regioselectivity | 85:15 (5-amino : 3-amino) | > 98:2 |
| Purity (LC-UV) | ~ 80% (Requires Column Chromatography) | > 95% (Direct Precipitation) |
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectroscopic benchmarks must be met:
-
LC-MS:
expected at m/z 206.05. -
H NMR (400 MHz, DMSO-
): 8.60 (t, J = 2.0 Hz, 1H, Ar-H), 8.30 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H, Ar-H), 8.20 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.75 (t, J = 8.0 Hz, 1H, Ar-H), 6.85 (s, 2H, -NH , exchangeable with D O), 5.50 (s, 1H, isoxazole C4-H). -
Self-Validation Check: The presence of the sharp singlet at ~5.50 ppm is the definitive diagnostic marker for the C4 proton of the 5-aminoisoxazole ring. Its presence, coupled with the absence of a signal near 6.20 ppm (which would indicate the 3-amino isomer), confirms successful and regioselective cyclization.
References
-
Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL:[Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication Source: Chemistry of Heterocyclic Compounds URL:[Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs Source: European Journal of Medicinal Chemistry URL:[Link]
Sources
Sulfonylation of Isoxazol-5-amines: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Isoxazole Sulfonamides
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. When coupled with a sulfonamide functional group, the resulting isoxazole sulfonamides exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of these compounds is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed overview of the general procedure for the sulfonylation of isoxazol-5-amines, offering practical protocols, mechanistic insights, and troubleshooting advice to facilitate the successful synthesis of this important class of molecules.
Reaction Mechanism and Rationale
The sulfonylation of isoxazol-5-amines is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the isoxazol-5-amine attacks the electrophilic sulfur atom of a sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine.[2]
The role of the base is twofold:
-
To activate the amine: In some cases, particularly with less nucleophilic amines, the base can deprotonate the amine to form a more nucleophilic amide anion.
-
To neutralize the HCl byproduct: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. The base neutralizes the HCl, allowing the reaction to proceed to completion.
Pyridine is a commonly used base as it can also act as a nucleophilic catalyst, accelerating the reaction.[3]
Experimental Workflow
The general workflow for the sulfonylation of isoxazol-5-amines can be broken down into three main stages: reaction setup, workup, and purification.
Caption: A general experimental workflow for the synthesis and purification of isoxazole sulfonamides.
Detailed Experimental Protocol
This protocol provides a general procedure for the sulfonylation of an isoxazol-5-amine. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Isoxazol-5-amine derivative (1.0 eq.)
-
Arylsulfonyl chloride (1.0-1.2 eq.)
-
Anhydrous pyridine or triethylamine (2.0-3.0 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazol-5-amine (1.0 eq.) in anhydrous DCM or THF.
-
Add anhydrous pyridine or triethylamine (2.0-3.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the arylsulfonyl chloride (1.0-1.2 eq.) portion-wise to the stirred solution. A slight excess of the sulfonyl chloride is sometimes used to ensure complete consumption of the amine.[3]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. Reaction times can vary from a few hours to overnight.[4]
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent (e.g., ethyl acetate).[3][5]
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure isoxazole sulfonamide.[5]
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed for purification.[4]
-
Summary of Reaction Parameters
The choice of reagents and conditions can significantly impact the outcome of the sulfonylation reaction. The following table summarizes various parameters reported in the literature for the synthesis of isoxazole sulfonamides.
| Isoxazol-5-amine Derivative | Sulfonyl Chloride | Base | Solvent | Temperature | Time | Yield | Reference |
| 3-Aminoisoxazolo[5,4-b]pyridine | Benzenesulfonyl chloride | Pyridine | THF | Reflux | 6 h | 70% | [4] |
| 3-Aminoisoxazolo[5,4-b]pyridine | 4-Methylbenzenesulfonyl chloride | Pyridine | THF | Reflux | 6 h | - | [4] |
| 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine | Benzenesulfonyl chloride | - | - | - | - | 47.8% | [6] |
| 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine | 2-Chlorobenzenesulfonyl chloride | - | - | - | - | 54.4% | [6] |
| 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine | 2-Bromobenzenesulfonyl chloride | - | - | - | - | 64.7% | [6] |
Troubleshooting and Optimization
Issue 1: Formation of Di-sulfonated Byproduct
A common side reaction in the sulfonylation of primary amines is di-sulfonylation, where the initially formed sulfonamide is further sulfonylated.[3] The N-H proton of the mono-sulfonamide is acidic and can be deprotonated by the base, leading to a second sulfonylation.[3]
Solutions:
-
Stoichiometry Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of the amine can also be used to consume the sulfonylating agent completely.[3]
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonylating agent.[3]
-
Low Temperature: Maintain a low reaction temperature (e.g., 0 °C) to favor mono-sulfonylation.[3]
Issue 2: Emulsion during Workup
Persistent emulsions can form at the interface of the aqueous and organic layers during extraction, making separation difficult.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5]
-
Filtration: Filter the mixture through a pad of Celite® to help break up the emulsion.[5]
Issue 3: Difficulty in Removing Unreacted Starting Materials
Unreacted starting materials can co-elute with the product during chromatography.
Solutions:
-
Base Wash: If unreacted sulfonyl chloride is present, a wash with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃) during workup can hydrolyze and remove it.
-
Acid Wash: Unreacted isoxazol-5-amine can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl).
Conclusion
The sulfonylation of isoxazol-5-amines is a robust and versatile method for the synthesis of a wide range of biologically active molecules. By carefully controlling the reaction conditions and employing appropriate workup and purification techniques, researchers can efficiently prepare these valuable compounds. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel isoxazole-based therapeutics.
References
-
Macmillan Group - Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- Google Patents. (1999). US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides.
- Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114478.
- Friedrich, M., & Manolikakes, G. (2022).
-
ResearchGate. (n.d.). Mechanism of the Manolikakes C−H sulfonylation of the pyridine ring.[7][8]. Retrieved from [Link]
- Talha, A., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(16), 4993.
- Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886.
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of novel isoxazolyl benzimidazoles. Retrieved from [Link]
-
Kluedo. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
ResearchGate. (2021, October 12). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2024, July 26). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]
-
DSpace@MIT. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]
-
Wiley Online Library. (2019, October 14). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Baxendale Group. (2010, December 23). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 7). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. Retrieved from [Link]
-
Chemistry Europe. (2020, December 1). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. Retrieved from [Link]
Sources
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- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Isoxazole-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with an imine (Schiff base) linkage, these heterocyclic compounds gain access to a vast chemical space, enabling the development of novel molecular entities with significant pharmacological potential. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of isoxazole-based Schiff bases, commencing with the preparation of the key intermediate, 3-(3-Nitrophenyl)isoxazol-5-amine. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of diverse compound libraries.
Introduction: The Significance of Isoxazole Schiff Bases
Isoxazoles are five-membered heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The Schiff base (azomethine) linkage, formed by the condensation of a primary amine with an aldehyde or ketone, is a critical pharmacophore in its own right[1]. The C=N double bond in Schiff bases has been shown to be crucial for a wide spectrum of biological activities[2].
The strategic hybridization of the isoxazole core with the Schiff base moiety creates compounds with enhanced biological potential. These hybrid molecules are being actively investigated as novel antimicrobial agents, with some demonstrating significant antifungal and antibacterial efficacy[3]. This guide focuses on a specific synthetic pathway starting from 3-(3-Nitrophenyl)isoxazol-5-amine, a versatile building block for creating a library of pharmacologically relevant Schiff bases.
Synthesis of Key Precursor: 3-(3-Nitrophenyl)isoxazol-5-amine
A robust synthesis of the target Schiff bases begins with the reliable preparation of the core amine. While 3-(3-Nitrophenyl)isoxazol-5-amine can be sourced commercially, its synthesis from readily available starting materials is often more cost-effective for large-scale applications. A classical and highly effective method involves the cyclocondensation of a β-ketonitrile with hydroxylamine[4][5].
Scientific Rationale
The formation of the 5-aminoisoxazole ring from a β-ketonitrile is a regioselective process governed by the reaction conditions, particularly pH and temperature[4]. The hydroxylamine nucleophile can attack either the ketone or the nitrile functional group. To favor the formation of the 5-amino isomer, the reaction is typically conducted under conditions where hydroxylamine preferentially attacks the ketone carbonyl, leading to an oxime intermediate which then undergoes intramolecular cyclization via attack of the oxime oxygen onto the nitrile carbon.
The necessary precursor, 3-oxo-3-(3-nitrophenyl)propanenitrile, can be synthesized via a Claisen condensation between 3'-nitroacetophenone and a suitable cyanomethylating agent like ethyl cyanoformate.
Proposed Synthetic Workflow
Diagram 1: Workflow for the synthesis of the key amine precursor.
Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)isoxazol-5-amine
(This is a generalized protocol based on established methodologies for analogous compounds[4][5]. Optimization may be required.)
Step 1: Synthesis of 3-Oxo-3-(3-nitrophenyl)propanenitrile
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF, 100 mL) and cool the suspension to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of 3'-nitroacetophenone (1.0 eq) and ethyl cyanoformate (1.1 eq) in anhydrous THF (50 mL) via the dropping funnel over 30 minutes.
-
Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding ice-cold 1M HCl until the pH is ~5-6. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Cyclocondensation to form 3-(3-Nitrophenyl)isoxazol-5-amine
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 3-oxo-3-(3-nitrophenyl)propanenitrile (1.0 eq) in ethanol (100 mL).
-
Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 3-(3-Nitrophenyl)isoxazol-5-amine. Further purification can be achieved by recrystallization from ethanol.
Core Protocol: Synthesis of Isoxazole-Based Schiff Bases
The formation of the Schiff base is a robust condensation reaction between the primary amine of the isoxazole core and an aromatic aldehyde. The reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product[6][7].
Reaction Mechanism
Diagram 2: Acid-catalyzed mechanism for Schiff base formation.
The acid catalyst (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the lone pair of the isoxazole's amino group[7]. The subsequent elimination of a water molecule is the driving force for the reaction, which is often facilitated by refluxing the mixture[6].
General Experimental Protocol
This protocol is broadly applicable for the reaction of 3-(3-Nitrophenyl)isoxazol-5-amine with various substituted aromatic aldehydes.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(3-Nitrophenyl)isoxazol-5-amine (1.0 eq) in absolute ethanol (30-40 mL).
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.0 - 1.1 eq) to the solution.
-
Catalyst: Add 2-3 drops of glacial acetic acid as a catalyst[2][8].
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Reaction times can vary from 2 to 12 hours depending on the reactivity of the aldehyde[3][9]. Monitor the reaction progress using TLC (e.g., mobile phase 3:7 ethyl acetate:hexane).
-
Isolation: Upon completion, cool the flask to room temperature. The product often precipitates out of the solution. For complete precipitation, cool the flask in an ice bath for 30-60 minutes.
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
If further purification is needed, recrystallize the product from a suitable solvent such as ethanol, chloroform, or a mixture like dichloromethane/hexane[9].
-
Reagent and Condition Examples
The following table provides examples for synthesizing a small library of Schiff bases from the parent amine.
| Entry | Aldehyde (1.0 eq) | Solvent | Catalyst | Typical Reflux Time | Expected Product |
| 1 | Benzaldehyde | Ethanol | Glacial Acetic Acid | 4-6 h | (E)-N-benzylidene-3-(3-nitrophenyl)isoxazol-5-amine |
| 2 | 4-Hydroxybenzaldehyde | Ethanol | Glacial Acetic Acid | 3-5 h | 4-(((3-(3-nitrophenyl)isoxazol-5-yl)imino)methyl)phenol |
| 3 | 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 6-8 h | (E)-3-(3-nitrophenyl)-N-(4-nitrobenzylidene)isoxazol-5-amine |
| 4 | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 4-6 h | (E)-N-(4-methoxybenzylidene)-3-(3-nitrophenyl)isoxazol-5-amine |
Characterization and Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress. The product spot should have a different Rf value than the starting amine and aldehyde.
-
Melting Point (Mp): A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most direct evidence of Schiff base formation. Look for the appearance of a strong absorption band in the 1600-1630 cm⁻¹ region, corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band from the aldehyde (around 1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is a singlet for the azomethine proton (-N=CH-) , which typically appears downfield between δ 8.0 and 9.5 ppm [2]. The signals for the isoxazole ring proton and the aromatic protons will also be present.
-
¹³C NMR: The azomethine carbon (-N=CH-) signal typically appears in the δ 150-165 ppm range[8].
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, matching the calculated mass for the expected structure.
Structure-Activity Relationship Visualization
The protocol allows for the creation of a diverse library of compounds by simply varying the aldehyde component. This modularity is key to exploring structure-activity relationships (SAR) in drug development.
Diagram 3: Modular synthesis approach for generating a diverse Schiff base library.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere. It reacts violently with water.
-
Substituted aldehydes can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each specific aldehyde before use.
-
Organic solvents like ethanol and THF are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a stirrer).
References
-
Shivaraj, K. Kiranmai, Y. Prashanthi, & N. J. P. Subhashini. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 28(15), 5673. [Link]
-
Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173. [Link]
-
Khalafi-Nezhad, A., Zare, A., Parhami, A., Soltani, A., & Rad, M. N. S. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729-733.
-
Abid, K., & Al-Zuhairi, A. (2015). Synthesis and characterization of Schiff's bases of sulfamethoxazole. Journal of Saudi Chemical Society, 19(1), 57-61. [Link]
-
Hosseinzadeh, R., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4783. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Patel, K. D., et al. (2012). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide. Der Pharma Chemica, 4(2), 643-650.
-
Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]
-
Abdullah, S. H., et al. (2021). SYNTHESIS, CHARACTERIZATION, AND STUDY THE BIOLOGICAL ACTIVITY OF SOME SCHIFF'S BASES, AND 1,3 -OXAZEPINE COMPOUNDS DERIVED FROM SULFAMETHOXAZOLE DRUG. Iraqi Journal of Agricultural Sciences.
-
Cowley, A. R., Dilworth, J. R., Donnelly, P. S., & Labisbal, E. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1475–1480. [Link]
-
Schepmann, H. G., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4539-4546. [Link]
-
Chen, Y., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 65(1), 1-61. [Link]
-
Chemistry Steps. (2025). Imine Formation Mechanism. [Link]
Sources
- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 2. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes | MDPI [mdpi.com]
- 9. Synthesis and structures of three isoxazole-containing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
thin-layer chromatography (TLC) systems for amino-isoxazole separation
Application Note: High-Resolution Thin-Layer Chromatography (TLC) Systems for Amino-Isoxazole Separation
Introduction & Scope
Amino-isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the design of AMPA receptor modulators, antimicrobial agents, and selective enzyme inhibitors 123. The synthesis of these compounds—often achieved via 1,3-dipolar cycloaddition of nitrile oxides to alkynes or the condensation of
Mechanistic Causality in Chromatographic Behavior
The separation of amino-isoxazoles on normal-phase silica gel is governed by the competing electronic properties of the molecule:
-
The Isoxazole Core: The heteroaromatic oxygen and nitrogen atoms act as hydrogen-bond acceptors, interacting with the acidic silanol (Si-OH) groups of the stationary phase. This provides baseline retention.
-
The Exocyclic Amino Group: The primary or secondary amine introduces significant polarity and basicity. Free amines strongly interact with the weakly acidic silica surface, which often results in severe band broadening, streaking, or "tailing" during elution.
To achieve sharp, well-resolved spots, the mobile phase must be engineered to either outcompete the amine-silanol interaction or mask the basicity of the analyte. Systematically screening different solvent systems is critical; sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) is required to improve separation 5.
Mobile Phase Selection and Empirical Data
Binary mixtures of non-polar hydrocarbons (hexane, petroleum ether) and polar hydrogen-bond acceptors (ethyl acetate) are the standard starting point for amino-isoxazole TLC 23. For more polar derivatives, halogenated solvents paired with alcohols (e.g., Dichloromethane/Methanol) may be necessary.
Table 1: Validated TLC Solvent Systems and Rf Values for Amino-Isoxazole Derivatives
| Solvent System (v/v Ratio) | Analyte / Derivative Type | Expected | Visualization Method | Ref. |
| Petroleum Ether : EtOAc (4:1) | Bis(5-aminoisoxazole-3-carboxylate) | ~0.24 | UV 254 nm, 5% KMnO | 1 |
| Hexane : EtOAc (4:1) | 3-Propylisoxazol-5(4H)-one derivatives | 0.60 – 0.70 | UV 254 nm | 3 |
| Hexane : EtOAc (2:1) | Benzofuran-Isoxazole Hybrids | 0.40 – 0.60 | UV Chamber | [[2]]() |
| Benzene : EtOAc (7:2) | 3,5-diaryl-isoxazole-4-carbonitriles | 0.30 – 0.50 | UV Light, Iodine Vapor | 4 |
| Petroleum Ether : EtOAc (1:1) | 5-Amino-isoxazole intermediates | 0.20 – 0.40 | UV 254 nm | 6 |
Experimental Protocol: Self-Validating TLC Execution
This protocol ensures reproducible
Step 1: Stationary Phase Preparation
-
Utilize pre-coated Silica Gel 60 F
plates supported on aluminum or glass [[1]]() 4. -
Pre-elute the plates in 100% methanol or ethyl acetate if highly polar impurities from the manufacturing process are suspected, then activate in an oven at 105 °C for 30 minutes.
Step 2: Sample Application
-
Dissolve the crude amino-isoxazole mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-5 mg/mL.
-
Using a glass capillary micro-pipette, apply 1-2
L of the solution 1.5 cm from the bottom edge of the plate. Keep the spot diameter strictly under 2 mm to prevent diffusion-based band broadening.
Step 3: Chamber Saturation and Elution
-
Prepare the selected mobile phase (e.g., Hexane:EtOAc 4:1) in a twin-trough TLC chamber.
-
Crucial Step: Line the chamber with filter paper and allow it to equilibrate for 15 minutes. Chamber saturation prevents the premature evaporation of the volatile non-polar solvent from the plate surface, which would otherwise cause anomalous
shifts and warped solvent fronts. -
Place the plate in the chamber and allow the solvent front to ascend until it is 1 cm from the top edge.
Step 4: Visualization
-
Non-Destructive: Examine the dried plate under a UV lamp at 254 nm and 365 nm. The conjugated isoxazole
-system will quench the plate's fluorescence, appearing as dark spots 12. -
Destructive: Dip the plate in a 5% aqueous solution of KMnO
or expose it to Iodine vapor in a sealed jar 14. Amino groups and unsaturated bonds will rapidly reduce the permanganate (appearing as yellow/brown spots on a purple background) or complex with iodine (brown spots).
Optimization and Troubleshooting
-
Severe Tailing: If the amino-isoxazole streaks across the plate, the primary amine is binding too strongly to the silica. Add 1% v/v Triethylamine (TEA) to the mobile phase to saturate the acidic silanol sites 5. Alternatively, 1% Acetic Acid (AcOH) can protonate the silanols, though it may also protonate the analyte depending on its pKa.
-
Co-elution of Regioisomers: 3-amino and 5-amino isoxazoles often have nearly identical polarities. If a binary system fails, transition to a ternary system (e.g., Hexane:DCM:EtOAc) to alter the selectivity factor (
) []().ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Workflow Visualization
Logical workflow for the TLC separation and visualization of amino-isoxazoles.
References
-
A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor Source: MDPI URL:[Link]
-
Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies Source: Asian Publication Corporation URL:[Link]
-
Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents Source: Der Pharma Chemica URL:[Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL:[Link]
-
General remarks 2. Procedures and characterizations data of compounds 2.1 General procedures of synthesis of 5-amino-isoxazoles Source: The Royal Society of Chemistry (RSC) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 3-(3-Nitrophenyl)isoxazol-5-amine
Welcome to the Technical Support Center for the synthesis of 3-(3-Nitrophenyl)isoxazol-5-amine. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the cyclocondensation of 3-nitrobenzoylacetonitrile with hydroxylamine.
Mechanistic Overview & Regiocontrol
The formation of the 5-aminoisoxazole ring from a β-ketonitrile (α-cyanoketone) is a highly reliable cyclocondensation reaction when conditions are strictly controlled[1]. The regioselectivity of this reaction depends entirely on directing the initial nucleophilic attack of hydroxylamine to the electrophilic ketone carbonyl rather than the nitrile group[2].
-
Kinetic Oxime Formation: Hydroxylamine attacks the ketone to form a carbinolamine intermediate, which rapidly dehydrates to the ketoxime[2].
-
Intramolecular Cyclization: Upon the introduction of a base, the oxime hydroxyl group is deprotonated, triggering a 5-exo-dig nucleophilic attack onto the carbon of the nitrile functionality. A final tautomerization yields the stable 5-aminoisoxazole aromatic ring[2].
Failure to control the pH during the initial step can lead to the formation of an amidoxime intermediate, which misdirects the cyclization to the undesired 3-amino-5-aryl isoxazole isomer[3].
Mechanistic divergence in 3-(3-nitrophenyl)isoxazol-5-amine cyclization based on pH control.
Standard Operating Procedure (SOP): Optimized Cyclization
This protocol is designed as a self-validating system to ensure high yields and correct regiochemistry.
Phase 1: Ketoxime Formation (Regiocontrol)
-
Preparation: Suspend 3-nitrobenzoylacetonitrile (1.0 eq, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Buffer Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq, 12 mmol) and sodium acetate (1.2 eq, 12 mmol) in distilled water (10 mL).
-
Causality Note: Sodium acetate buffers the solution to pH ~5.5. This ensures hydroxylamine is free (unprotonated) to act as a nucleophile while maintaining the ketone in a highly electrophilic state.
-
-
Addition: Add the aqueous buffer solution dropwise to the ethanolic suspension at room temperature over 15 minutes.
-
Kinetic Heating: Stir the mixture at 40 °C for 2 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 6:4). The starting material spot should completely disappear, replaced by a more polar, UV-active ketoxime spot. Do not proceed to Phase 2 until this is confirmed.
-
Phase 2: Base-Promoted Cyclization 5. Nucleophilic Activation: Once ketoxime formation is complete, adjust the pH of the reaction mixture to 9-10 by adding 2M NaOH (aq) dropwise.
-
Causality Note: Deprotonation of the oxime hydroxyl group dramatically increases its nucleophilicity, providing the necessary driving force for the 5-exo-dig cyclization onto the adjacent nitrile.
-
Thermal Closure: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours.
-
Workup & Validation: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude 3-(3-Nitrophenyl)isoxazol-5-amine via recrystallization from hot ethanol.
Troubleshooting FAQs
Q1: My yield is dominated by the 3-amino-5-(3-nitrophenyl)isoxazole isomer instead of the desired 5-amino product. How do I prevent this? Root Cause: The hydroxylamine attacked the nitrile group first, forming an amidoxime instead of a ketoxime. This typically occurs if the initial reaction pH is too high or if the reaction is heated too rapidly before the ketoxime can selectively form[3]. Solution: Strictly maintain the pH between 5.0 and 6.0 during the first phase of the reaction using the sodium acetate buffer. Do not add strong bases (like NaOH or KOH) until TLC confirms that the ketoxime intermediate has fully formed.
Q2: The reaction stalls at the oxime intermediate, and I am seeing incomplete cyclization. How can I drive it to completion? Root Cause: The oxime hydroxyl group is not sufficiently nucleophilic under neutral or slightly acidic conditions to attack the nitrile carbon[2]. Solution: The cyclization step requires both a thermodynamic driving force and a nucleophilic boost. Ensure the pH is raised to 9-10 using NaOH after oxime formation, and elevate the temperature to reflux (80 °C). The base deprotonates the oxime, facilitating rapid ring closure.
Q3: I am detecting primary amide byproducts in my crude NMR/LCMS. What causes this? Root Cause: Over-hydrolysis of the nitrile group. The cyano group in 3-nitrobenzoylacetonitrile (or its uncyclized oxime) is susceptible to hydrolysis into an amide when exposed to strong aqueous bases at high temperatures for prolonged periods. Solution: Limit the reflux time during the base-promoted cyclization phase to a maximum of 4 hours. Monitor the cyclization strictly via LCMS or TLC, and quench the reaction immediately once the oxime is consumed.
Q4: The starting material, 3-nitrobenzoylacetonitrile, has poor solubility in my solvent system. Is this affecting the yield? Root Cause: Poor solubility leads to a heterogeneous reaction mixture, which slows down the oxime formation and allows side reactions (like nitrile hydrolysis) to compete. Solution: Switch the solvent from pure ethanol to a 1:1 mixture of THF and Ethanol. THF significantly improves the solubility of nitroaromatic compounds while remaining miscible with the aqueous hydroxylamine buffer.
Quantitative Data: Optimization Parameters
To assist in process scale-up, the following table summarizes the causal relationship between reaction parameters and the isolated yield of the desired 5-aminoisoxazole isomer.
| Reaction Phase | Parameter Tested | Condition | Result / Isolated Yield | Mechanistic Outcome |
| 1. Oxime Formation | pH Control | pH 2-3 (HCl) | < 10% | Hydroxylamine fully protonated; no nucleophilic attack. |
| 1. Oxime Formation | pH Control | pH 5-6 (NaOAc) | 85 - 90% | Optimal ketoxime formation; high regioselectivity. |
| 1. Oxime Formation | pH Control | pH > 9 (NaOH) | 30% (Major: 3-amino) | Nitrile attack dominates; amidoxime formation. |
| 2. Cyclization | Temperature | 25 °C (RT) | 15% (after 24h) | Insufficient thermal energy for 5-exo-dig closure. |
| 2. Cyclization | Temperature | 80 °C (Reflux) | 88% (after 3h) | Rapid and complete ring closure. |
| 2. Cyclization | Base Additive | None (Neutral) | 40% | Sluggish cyclization; oxime remains protonated. |
References
3.[3] Title: The synthetic and therapeutic expedition of isoxazole and its analogs - PMC Source: National Institutes of Health (nih.gov) URL: [Link]
Sources
troubleshooting low solubility of nitro-isoxazoles in aqueous buffers
Welcome to the Technical Support Center for early-phase drug discovery and formulation. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the aqueous solubility of nitro-isoxazole derivatives.
While the isoxazole ring is a privileged pharmacophore, its physicochemical properties often lead to frustrating precipitation events in standard biological buffers. This guide provides a mechanistic understanding of these solubility roadblocks and delivers field-proven, self-validating protocols to overcome them.
Diagnostic Workflow for Solubility Optimization
Before applying a fix, you must diagnose the root cause of the precipitation. Use the decision tree below to determine whether you should pursue structural modification or a formulation-based approach.
Logical decision tree for troubleshooting nitro-isoxazole aqueous solubility.
Troubleshooting Guides & FAQs
Q1: Why do my nitro-isoxazole derivatives consistently crash out of standard PBS or HEPES buffers? A1: The precipitation is driven by two thermodynamic barriers: high lipophilicity and high crystal lattice energy. Isoxazole derivatives typically exhibit LogP values ranging from 2.07 to 4.82, driving their partition into lipid compartments rather than aqueous phases 1. Furthermore, the near-planar structure of the isoxazole ring, combined with the strong intermolecular hydrogen-bond accepting nature of the nitro group, creates a tightly packed crystal lattice. Water molecules cannot form hydrogen bonds strong enough to compensate for the energy required to break this lattice 2.
Q2: What is the most effective co-solvent strategy for in vitro assays without causing solvent toxicity? A2: For purely biochemical assays, a step-down dilution method using a ternary system (DMSO/Tween-20/Buffer) is recommended. While DMSO disrupts the hydration shell to solubilize the compound, it can inhibit enzymes or cause cellular toxicity at >1% v/v. Note that for certain metal-complexed nitro-isoxazoles (e.g., Platinum(II) complexes), researchers often utilize dioxane or N,N-dimethylacetamide (DMA) to avoid UV interference or degradation prior to aqueous dilution 3.
Q3: How can I use cyclodextrins to encapsulate nitro-isoxazoles, and which type is best?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic nitroaromatic moiety inserts into this cavity, replacing high-energy water molecules to form a 1:1 inclusion complex. This masks the hydrophobic surface of the drug. Modified β-cyclodextrins, specifically Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are superior due to their own high aqueous solubility and strong binding constants (
Q4: Can structural modification improve solubility without losing the pharmacophore? A4: Yes. If formulation is not viable, you must disrupt the crystal packing or improve hydration. Adding an ionizable group (e.g., morpholine or piperazine) ensures protonation at physiological pH, which drastically benefits hydration. Alternatively, introducing sp3-hybridized carbons (e.g., methylation at specific vectors) disrupts the near-planar character of the molecule, lowering the lattice energy and improving intrinsic solubility 2.
Quantitative Data Summaries
Table 1: Tolerability Limits of Common Solubilizing Agents in Biological Assays
| Solubilizing Agent | Max Conc. (Biochemical) | Max Conc. (Cell Culture) | Mechanism of Solubilization |
| DMSO | 5% v/v | 0.1 - 0.5% v/v | Co-solvent (disrupts hydration shell) |
| Tween-20 | 0.1% v/v | 0.01% v/v | Micellar encapsulation |
| HP-β-CD | 10% w/v | 1.0 - 2.0% w/v | Host-guest inclusion complex |
Table 2: Typical Binding Constants (
| Cyclodextrin Type | Binding Constant ( | Complexation Stoichiometry |
| β-Cyclodextrin (β-CD) | ~180 - 200 M⁻¹ | 1:1 |
| HP-β-Cyclodextrin (HP-β-CD) | ~1500 - 2500 M⁻¹ | 1:1 |
| DM-β-Cyclodextrin (DM-β-CD) | ~3500 - 3700 M⁻¹ | 1:1 |
Experimental Protocols
Protocol 1: Preparation of an HP-β-CD Inclusion Complex
This protocol describes the formation of a 1:1 inclusion complex to prepare highly concentrated aqueous stocks of nitro-isoxazoles for in vivo or cellular assays.
Experimental workflow for preparing a cyclodextrin inclusion complex.
Step-by-Step Methodology:
-
Preparation: Dissolve HP-β-CD in Milli-Q water to create a 10% w/v solution.
-
Addition: Add an excess amount of the solid nitro-isoxazole derivative (e.g., 5 mg/mL) to the cyclodextrin solution.
-
Equilibration: Seal the vial and place it on an orbital shaker at 25°C for 48 hours. Causality: 48 hours is required to ensure the system reaches true thermodynamic equilibrium, as the displacement of water molecules from the CD cavity by the rigid heterocycle is a kinetically slow process.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed drug. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is used to prevent non-specific adsorption of the lipophilic drug to the filter membrane.
-
Validation (Self-Validating Step): Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug. Simultaneously, run a vehicle control (10% HP-β-CD without drug) to ensure no background UV interference.
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain the inclusion complex as a stable, water-soluble powder.
Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method
Use this protocol to accurately measure the baseline solubility of your modified nitro-isoxazoles.
Step-by-Step Methodology:
-
Add 2 mg of the solid nitro-isoxazole to 1 mL of the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).
-
Agitate the suspension on a thermomixer at 25°C for 24-48 hours.
-
Centrifuge at 15,000 x g for 10 minutes and filter the supernatant (0.45 µm PTFE).
-
Validation (Self-Validating Step): Measure the pH of the filtrate. If the pH has shifted by >0.1 units from 7.4, the solubility value is invalid (the compound has overwhelmed the buffer capacity). You must repeat the assay with a stronger buffer concentration.
-
Quantify the dissolved compound using a calibrated HPLC-UV method.
References
- Source: researchgate.
- Source: researchgate.
- Source: uchile.
- Title: Studies on the Complexation of Platinum(II)
Sources
Isoxazole Stability Technical Support Center: Troubleshooting Base-Mediated Ring Opening
Welcome to the Technical Support Center for Isoxazole Chemistry. Isoxazoles are privileged scaffolds in drug discovery and organic synthesis, but their weak N–O bond makes them uniquely susceptible to base-mediated ring opening. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent degradation during basic transformations.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my isoxazole ring open when I add a base like NaOH or LDA? A: The degradation is driven by the acidity of the ring protons and the lability of the N–O bond. Deprotonation at the C3 position is the primary culprit. When a base abstracts the C3 proton, the resulting anion triggers an E1cB-like elimination, leading to the cleavage of the N–O bond and the formation of a ring-opened cyanoenol or enolate intermediate[1]. Photoelectron imaging studies have confirmed that while C4 and C5 deprotonation can yield intact isoxazolide anions, C3 deprotonation invariably leads to irreversible ring scission[2].
Q2: Are all isoxazoles equally susceptible to base-mediated degradation? A: No. The substitution pattern dictates stability. 3-Unsubstituted isoxazoles (like the anti-inflammatory drug leflunomide) are highly vulnerable because the acidic C3 proton is exposed[3]. Conversely, 3,5-disubstituted isoxazoles, or those with a blocking group at C3 (e.g., a methyl group), exhibit profound stability against basic conditions. For instance, 3-methylleflunomide is entirely resistant to ring opening in basic buffers up to pH 10[3].
Q3: How do temperature and pH synergistically affect the ring-opening kinetics? A: Ring opening is highly dependent on both factors. At ambient temperature (25 °C), a 3-unsubstituted isoxazole might survive mild basic conditions (pH 8-9) for several hours[4]. However, elevating the temperature drastically accelerates the N–O bond cleavage. At 37 °C and pH 10, the half-life of leflunomide drops to just 1.2 hours, demonstrating that thermal energy rapidly overcomes the activation barrier for the N-O cleavage step[4].
Part 2: Quantitative Data - Stability Profiles
To guide your reaction design, refer to the following stability data comparing a 3-unsubstituted isoxazole (Leflunomide) with its 3-methylated analog under varying conditions[3][4].
| Compound | Substitution Pattern | pH Level | Temp (°C) | Half-life ( | Primary Degradant |
| Leflunomide | 3-Unsubstituted | 7.4 | 25 | Stable | None |
| Leflunomide | 3-Unsubstituted | 10.0 | 25 | ~6.0 hours | A771726 (Cyanoenol) |
| Leflunomide | 3-Unsubstituted | 7.4 | 37 | 7.4 hours | A771726 (Cyanoenol) |
| Leflunomide | 3-Unsubstituted | 10.0 | 37 | 1.2 hours | A771726 (Cyanoenol) |
| 3-Methylleflunomide | 3-Methyl | 10.0 | 37 | > 48 hours | None (Stable) |
Part 3: Troubleshooting Guide & Workflows
Issue: I need to perform an N-alkylation or cross-coupling on a molecule containing an isoxazole, but I observe massive degradation (cyanoenol formation).
Root Cause Analysis: The base used (e.g., NaH, K2CO3 at high heat, or LDA) is deprotonating the C3 position of the isoxazole faster than the desired catalytic cycle or alkylation event can occur.
Solution Strategies:
-
Base Attenuation: Switch from hard, strong bases (NaH, KOtBu) to softer, milder bases (Cs2CO3, DIPEA) and strictly control the stoichiometry (1.05 - 1.1 equivalents).
-
Solvent & Temperature Modulation: Use polar aprotic solvents (DMF, DMSO) to increase the nucleophilicity of your substrate so the reaction can proceed at lower temperatures (0 °C to RT), preventing the thermal activation required for N-O cleavage.
-
Structural Masking (The C3-Block): If the synthetic route allows, carry the isoxazole through the basic steps as a 3-substituted derivative (e.g., 3-methyl or 3-phenyl) or use a removable blocking group.
Figure 1: Mechanism of base-catalyzed isoxazole ring opening via C3-deprotonation.
Figure 2: Troubleshooting workflow for selecting bases in isoxazole chemistry.
Part 4: Validated Experimental Protocol
Protocol: Base-Mediated Alkylation of Isoxazole-Containing Substrates without Ring Opening
Self-Validating Principle: This protocol uses a mild base and low temperature, with an embedded LC-MS monitoring step specifically looking for the exact mass of the cyanoenol degradant (
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the isoxazole substrate (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Low temperature suppresses the thermal activation energy required for the E1cB N-O bond cleavage, kinetically favoring the desired alkylation over degradation.
-
-
Base Addition: Add Cesium Carbonate (
, 1.1 mmol, 1.1 eq) in one portion.-
Causality:
provides sufficient basicity for N/O-alkylation due to the "cesium effect" (enhanced solubility and nucleophilicity) without creating the harsh, localized high-pH microenvironments typical of NaH.
-
-
Electrophile Addition: Slowly add the alkyl halide (1.2 mmol, 1.2 eq) dropwise over 5 minutes.
-
Self-Validating Monitoring (Crucial): After 30 minutes, pull a 10
L aliquot, quench immediately in 100 L of 1% Formic Acid in Acetonitrile (to neutralize the base and halt degradation), and inject into the LC-MS.-
Check 1: Look for the desired product mass
. -
Check 2: Look for the starting material mass
. If a peak with the starting mass appears at a different retention time with strong UV absorbance at ~290 nm, this confirms the formation of the cyanoenol degradant. If this occurs, lower the temperature further to -20 °C.
-
-
Completion & Workup: Once alkylation is complete (typically 1-2 hours at 0 °C to RT), quench the reaction strictly with saturated aqueous
(pH ~6).-
Causality: Quenching with plain water can result in a basic aqueous layer during extraction, causing product degradation during workup.
-
-
Extraction: Extract with EtOAc (3 x 10 mL), wash the combined organics with brine (5 x 10 mL) to remove DMF, dry over
, and concentrate under reduced pressure.
Part 5: References
-
Title: Deprotonation of Isoxazole: A Photoelectron Imaging Study Source: nsf.gov URL:
-
Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726 Source: nih.gov URL:
-
Title: pH and temperature stability of the isoxazole ring in leflunomide Source: researchgate.net URL:
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Hydroxylamine Reactions with β-Ketonitriles
Welcome to the Technical Support Center for heterocyclic synthesis. This resource is designed for researchers and drug development professionals seeking to optimize the cyclocondensation of β-ketonitriles with hydroxylamine. Here, we dissect the mechanistic causality behind pH optimization, provide troubleshooting guides for common experimental failures, and outline self-validating protocols for synthesizing 5-aminoisoxazoles.
Mechanistic Pathway Visualization
The following diagram illustrates how pH dictates the dominant reaction pathway and ultimate regioselectivity when reacting β-ketonitriles with hydroxylamine.
Reaction pathway of β-ketonitriles with hydroxylamine under varying pH conditions.
Frequently Asked Questions (FAQs)
Q: Why is pH optimization the most critical parameter in this cyclocondensation?
A: The reaction requires a delicate balance between the nucleophilicity of the hydroxylamine and the electrophilicity of the β-ketonitrile. Hydroxylamine is typically supplied as a stable hydrochloride salt (
Q: What is the exact mechanistic sequence for forming the target 5-aminoisoxazole? A: At the optimal pH, the highly nucleophilic free hydroxylamine selectively attacks the more electrophilic ketone carbonyl to form a carbinolamine intermediate. This intermediate rapidly dehydrates to form an oxime. The crucial ring-closing step involves an intramolecular nucleophilic attack by the oxime's hydroxyl oxygen onto the carbon of the nitrile functionality. A weak base in the medium catalyzes this final step by facilitating the deprotonation of the oxime hydroxyl, thereby increasing its nucleophilicity[1].
Q: Which bases are recommended for buffering the reaction, and in what stoichiometry?
A: Sodium acetate (
Troubleshooting Guide
Issue 1: Unreacted Starting Material (Reaction Stalls)
-
Root Cause: The pH of the reaction mixture is too low (pH < 4). Under these highly acidic conditions, hydroxylamine remains protonated as the hydroxylammonium ion (
). The protonation strips the nitrogen of its lone pair, rendering it completely non-nucleophilic. -
Solution: Verify the pH of the reaction mixture using a calibrated probe or pH paper. Add a mild base like 8% aqueous sodium bicarbonate incrementally until the pH reaches 5.5–6.5[2]. Ensure the base is fully dissolved and effervescence has ceased before proceeding.
Issue 2: Formation of 3-Aminoisoxazole (Wrong Regioisomer) or Complex Mixtures
-
Root Cause: The pH is too high (pH > 9). This is typically caused by using strong bases (e.g.,
, ) or an excessive molar equivalent of weak bases. Basic conditions promote the enolization of the β-ketonitrile, which can sterically and electronically direct the initial hydroxylamine attack toward the nitrile group instead of the ketone. -
Solution: Avoid strong alkali metals. Strictly control the stoichiometry to exactly neutralize the
salt of the hydroxylamine (1.0 to 1.5 eq). If the pH overshoots, buffer the system back to neutral using dilute acetic acid.
Issue 3: Reaction Stops at the Acyclic Oxime Intermediate
-
Root Cause: The initial condensation occurred successfully, but the intramolecular cyclization onto the nitrile failed. This occurs if the reaction temperature is too low, or if the medium lacks the slight basicity required to deprotonate the oxime hydroxyl group for the final ring closure.
-
Solution: Elevate the reaction temperature (typically 60°C to 120°C, depending on the solvent system) and ensure the presence of a weak base (like the acetate or bicarbonate ion) to catalyze the cyclization step[1],[2].
Quantitative Data Presentation
The following table summarizes the causal relationship between pH ranges, chemical species, and experimental outcomes.
| pH Range | Dominant Nitrogen Species | Substrate State | Reaction Kinetics | Primary Outcome |
| < 4.0 | Neutral β-ketonitrile | Extremely Slow | No Reaction / Starting Material Recovered | |
| 5.5 – 7.0 | Neutral β-ketonitrile | Fast (Optimal) | 5-Aminoisoxazole (Target Product) | |
| 7.1 – 8.5 | Partial Enolate | Moderate | Mixture of 5-amino and 3-aminoisoxazoles | |
| > 9.0 | Full Enolate | Fast (Side Reactions) | 3-Aminoisoxazole / Nitrile Hydrolysis |
Standard Operating Protocol (SOP)
Methodology: Synthesis of 5-Aminoisoxazoles via pH-Controlled Cyclocondensation
This step-by-step protocol incorporates self-validating checks to ensure the reaction environment is perfectly optimized before the cyclocondensation begins[2].
Step 1: Reagent Preparation & pH Calibration
-
In a round-bottom flask, dissolve 1.5 equivalents of hydroxylamine hydrochloride (
) in distilled water (approx. 10 mL per gram of reagent). -
Cool the solution to below 10°C using an ice bath.
-
Slowly add 1.5 equivalents of an 8% aqueous sodium bicarbonate (
) solution under continuous stirring. -
Self-Validation Check: Observe the solution for effervescence (
release). Wait until gas evolution completely ceases. Measure the pH; it must read approximately 6.2. If it is too low, add dropwisengcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> until the target pH is achieved.
Step 2: Substrate Addition
-
Dissolve 1.0 equivalent of the target β-ketonitrile in a miscible co-solvent (e.g., ethanol, methanol, or ethylene glycol).
-
Add the organic substrate solution dropwise to the buffered aqueous hydroxylamine mixture.
-
Causality Note: The co-solvent ensures the organic substrate remains in solution, preventing precipitation and facilitating a homogeneous interaction with the aqueous hydroxylamine.
Step 3: Cyclocondensation
-
Equip the flask with a reflux condenser and heat the reaction mixture to 60–120°C (depending on the boiling point of the chosen co-solvent) for 4 to 8 hours.
-
Causality Note: Thermal energy is required to drive the dehydration of the carbinolamine to the oxime, and to overcome the activation energy for the subsequent intramolecular cyclization onto the nitrile group[1],[2].
-
Monitor the reaction progress via TLC or LC-MS until the acyclic oxime intermediate is fully consumed.
Step 4: Isolation and Workup
-
Cool the mixture to room temperature. If the target 5-aminoisoxazole precipitates out of the aqueous/organic mixture, isolate it directly via vacuum filtration.
-
If no precipitation occurs, extract the aqueous layer 3 times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the crude 5-aminoisoxazole.
References
- Title: EP0375670A2 - Process for preparing 3-polyfluoroalkylisoxazolylamines Source: Google Patents / European Patent Office URL
Sources
Technical Support Center: Stability and Handling of 3-(3-Nitrophenyl)isoxazol-5-amine
Welcome to the Technical Support Center for 3-(3-Nitrophenyl)isoxazol-5-amine (CAS: 887591-64-2). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique physicochemical behaviors of this compound.
The 5-aminoisoxazole scaffold is a privileged structure in drug discovery, but it requires precise handling. The N–O bond within the isoxazole ring is inherently weak, and the electron-withdrawing nature of the 3-nitrophenyl group increases the electrophilicity of the ring. This makes the compound highly susceptible to base-catalyzed ring opening, amine oxidation, and photoisomerization . This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure the scientific integrity of your assays.
Troubleshooting Guide & FAQs
Q: Why did my DMSO stock solution turn yellow/brown over time, and why is the in vitro activity reduced? A: This is a classic case of solvent-mediated degradation. Aged or improperly stored DMSO absorbs atmospheric water and degrades into dimethyl sulfide and formaldehyde. The primary 5-amino group on the isoxazole ring readily undergoes nucleophilic attack on these adventitious carbonyls, forming a Schiff base. Furthermore, the absorbed water promotes hydrolysis of the isoxazole ring. Causality & Solution: Always use anhydrous, ampouled DMSO. Aliquot the stock solution immediately and freeze at -80°C to halt kinetic degradation.
Q: I diluted the compound in a pH 8.5 assay buffer, and LC-MS shows a new mass peak corresponding to an isomer or water adduct. What happened? A: You are observing base-catalyzed ring cleavage. At basic pH (>8.0), hydroxide ions attack the highly electrophilic isoxazole ring. The weak N–O bond cleaves, leading to the formation of an open-chain α-cyanoacetamide derivative . Causality & Solution: The 3-nitrophenyl group pulls electron density away from the ring, lowering the activation energy for this cleavage. Maintain assay buffers strictly between pH 6.0 and 7.4. Prepare aqueous dilutions immediately prior to use and never store them overnight.
Q: Is the compound light-sensitive? Should I be taking precautions during benchtop assays? A: Yes. Exposure to UV/Vis light triggers the photoisomerization of the isoxazole ring. The photon energy cleaves the N–O bond, forming a transient carbonyl-2H-azirine intermediate, which can irreversibly rearrange into an oxazole . Causality & Solution: The extended conjugation from the nitrophenyl group shifts the absorption spectrum, making it sensitive to ambient laboratory lighting. Store in amber vials and use low-light conditions when preparing dilutions.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the quantitative stability of 3-(3-Nitrophenyl)isoxazol-5-amine across various environments.
| Solvent / Buffer Environment | Temperature | Light Exposure | Estimated Half-Life ( | Primary Degradation Pathway |
| Anhydrous DMSO | -80°C | Dark | > 12 months | None (Stable) |
| Wet/Aged DMSO | 25°C | Ambient | 3 - 5 days | Schiff base formation / Hydrolysis |
| PBS (pH 7.4) | 37°C | Dark | 24 - 48 hours | Slow hydrolysis |
| Tris Buffer (pH 8.5) | 37°C | Dark | < 4 hours | Base-catalyzed ring opening |
| Methanol | 25°C | UV/Vis Light | < 2 hours | Photoisomerization to azirine |
Mandatory Visualization: Degradation Pathways
The following logical diagram maps the causality between environmental conditions and the specific structural degradation pathways of the compound.
Degradation pathways of 3-(3-Nitrophenyl)isoxazol-5-amine under various environmental conditions.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your data, do not just follow steps—understand the physical chemistry behind them. The protocols below are designed as self-validating workflows.
Protocol A: Preparation and Storage of Master Stock Solutions
Objective: Prevent the introduction of nucleophiles (water) and electrophiles (oxygen/carbonyls) during stock creation.
-
Equilibrate Reagents: Allow a sealed ampoule of anhydrous DMSO (≥99.9%) and the compound vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes immediate atmospheric moisture condensation. Water in DMSO acts as a nucleophile, accelerating isoxazole hydrolysis.
-
Inert Atmosphere Weighing: Weigh the solid compound under a gentle stream of Argon or Nitrogen.
-
Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until fully dissolved. Do not sonicate, as localized heating can trigger degradation.
-
Aliquotting: Dispense the solution into single-use, amber glass vials (e.g., 20 µL per vial). Causality: Amber glass blocks UV/Vis light, preventing photoisomerization. Single-use aliquots prevent freeze-thaw cycles, which introduce microscopic amounts of water each time a vial is opened.
-
Storage: Blanket each vial with Argon before capping, and store immediately at -80°C.
Protocol B: LC-MS Kinetic Stability Assay
Objective: Quantify the half-life (
-
Preparation: Dilute the 10 mM DMSO stock to a 100 µM working concentration in your target buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration is ≤1% to mimic actual assay conditions.
-
Incubation: Place the sample in a temperature-controlled autosampler set to 37°C (shielded from light).
-
Kinetic Sampling: Inject 5 µL of the sample onto a C18 reverse-phase LC-MS column at
and hours. -
Data Validation (The Self-Validating Step): Do not just monitor the disappearance of the parent mass (
206.05 ). You must actively monitor for the appearance of the ring-opened degradant (mass shift corresponding to or structural rearrangement). If the parent mass decreases but no degradant peaks appear, your compound is precipitating out of solution, not degrading.
References
Technical Support Center: Resolving Discoloration Issues in Isoxazole Amine Synthesis
Welcome to the Technical Support Center for Isoxazole Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common discoloration issues encountered during the synthesis of isoxazole amines. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure robust and reproducible outcomes.
Introduction: Understanding the Source of Color
Discoloration, often presenting as a yellow to brown hue in the final isoxazole amine product or at intermediate stages, is a frequent challenge in organic synthesis.[1][2] This coloration typically arises from the formation of highly conjugated systems or the presence of trace impurities that absorb light in the visible spectrum. In the context of isoxazole amine synthesis, several factors can contribute to the emergence of these chromophores:
-
Oxidation of the Amine: The amine functional group is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] This is particularly prevalent when reactions are exposed to air for extended periods, especially at elevated temperatures.
-
Side Reactions and Byproduct Formation: The synthesis of the isoxazole ring itself can be accompanied by side reactions, such as the dimerization of nitrile oxides to form furoxans, which can be colored.[3] Additionally, incomplete reactions or the presence of impurities in starting materials can lead to a cascade of undesired products.[4]
-
Degradation of the Isoxazole Ring: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[3] Both strongly acidic and basic conditions can promote ring-opening, leading to the formation of degradation products that may be colored.
-
Formation of Azo Compounds: In syntheses involving diazonium salts, incomplete coupling or side reactions can lead to the formation of highly colored azo compounds.[5][6][7]
-
Residual Impurities: Colored impurities from starting materials or solvents can be carried through the synthesis and concentrate in the final product.
This guide will provide a structured approach to identifying the cause of discoloration and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: My purified isoxazole amine is a pale yellow solid, but the literature reports it as white. Is this a cause for concern?
A slight yellow tint may not always indicate significant impurity. However, for pharmaceutical applications, achieving the highest purity and a consistent, colorless product is crucial. The yellow color likely indicates the presence of trace impurities, which could be oxidized species or other byproducts.[1] It is advisable to attempt a further purification step, such as recrystallization from a different solvent system or treatment with activated carbon, to see if the color can be removed.
Q2: I observe a darkening of my reaction mixture over time. What is happening?
A progressive darkening of the reaction mixture often points to product degradation or the formation of polymeric byproducts.[1] This could be triggered by prolonged reaction times, excessive heat, or exposure to air (oxidation). It is recommended to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.
Q3: Can the work-up procedure contribute to discoloration?
Absolutely. The work-up is a critical stage where discoloration can be introduced or exacerbated. For example, using a strong base to neutralize an acidic reaction mixture can cause degradation of the isoxazole ring if not done carefully and at a controlled temperature.[3] Similarly, lengthy extraction procedures can increase the product's exposure to oxygen, leading to oxidation of the amine.
Q4: Are there any "green" or more environmentally friendly methods for decolorization?
Yes, several approaches align with the principles of green chemistry. Optimizing your reaction to prevent the formation of colored impurities in the first place is the most sustainable approach. For purification, recrystallization is often preferred over chromatography as it uses less solvent.[8][9] When using adsorbents, choosing a high-quality, regenerable activated carbon can also reduce waste.[10]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving discoloration issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for addressing discoloration in your isoxazole amine synthesis.
Caption: A workflow for diagnosing and resolving discoloration issues.
Guide 1: Discoloration Arising During the Reaction
Symptom: The reaction mixture turns yellow, brown, or darkens significantly during the synthesis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Oxidation | The amine functionality is susceptible to air oxidation, especially at elevated temperatures. This can form colored impurities.[1] | Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, use degassed solvents. |
| Thermal Degradation | Prolonged heating can lead to the decomposition of the isoxazole ring or other sensitive functional groups, generating colored byproducts. | Solution: Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for completion. Consider running the reaction at a lower temperature for a longer duration. |
| Side Reactions | The formation of colored byproducts, such as furoxans from the dimerization of nitrile oxides, can occur.[3] | Solution: For 1,3-dipolar cycloadditions, ensure the in-situ generation of the nitrile oxide is slow and in the presence of the dipolarophile to minimize dimerization. |
| Impure Reagents | Impurities in starting materials or solvents can react to form colored species. | Solution: Use high-purity reagents and solvents. Purify starting materials if necessary. |
Guide 2: Discoloration Appearing During Work-up
Symptom: The product is discolored after extraction, washing, or solvent removal.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| pH-Induced Degradation | The isoxazole ring can be sensitive to strongly acidic or basic conditions, leading to ring-opening and the formation of colored byproducts.[3] | Solution: During acid/base washes, use dilute solutions (e.g., 5% HCl, 5% NaHCO₃) and perform the washes quickly at low temperatures (e.g., in an ice bath). Neutralize the product solution promptly.[3] |
| Oxidation during Extraction | Vigorous shaking during extraction can introduce a significant amount of air, leading to oxidation of the amine. | Solution: Gently invert the separatory funnel instead of vigorous shaking.[3] Work efficiently to minimize the duration of the extraction process. |
| Metal Contamination | Trace metals from spatulas or other equipment can sometimes catalyze decomposition or oxidation reactions. | Solution: Use glass or Teflon-coated equipment where possible. |
Guide 3: Discoloration in the Isolated Product
Symptom: The final, isolated isoxazole amine is off-white, yellow, or brown.
Potential Causes & Solutions:
| Purification Method | Explanation | Detailed Protocol |
| Recrystallization | This is often the most effective method for removing small amounts of colored impurities. The key is to find a suitable solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.[11] | Protocol: 1. Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).[3][12] 2. Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent. 3. Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. 4. Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 5. Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. 6. Drying: Dry the purified crystals under vacuum. |
| Activated Carbon Treatment | Activated carbon has a high surface area and can adsorb large, conjugated colored molecules.[13][14][15] | Protocol: 1. Dissolution: Dissolve the crude product in a suitable solvent. 2. Addition of Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute). Caution: Add the carbon to a solution that is not at its boiling point to avoid bumping. 3. Heating: Gently heat the mixture with stirring for a short period (e.g., 10-15 minutes). 4. Hot Filtration: Filter the hot solution through a pad of Celite® to remove the fine carbon particles. 5. Crystallization: Proceed with crystallization as described above. |
| Column Chromatography | This technique separates compounds based on their polarity and is effective for removing impurities with different polarities from the desired product.[3] | Protocol: 1. Stationary Phase: Use silica gel for most applications. 2. Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) that provides good separation between your product and the colored impurity. 3. Packing and Loading: Pack the column with the chosen stationary phase and eluent. Load the crude product onto the column. 4. Elution: Elute the column with the chosen solvent system, collecting fractions. 5. Analysis: Analyze the fractions by TLC to identify those containing the pure, colorless product. 6. Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. |
Advanced Troubleshooting: Persistent Discoloration
If standard purification methods fail to remove the color, consider the following:
-
Formation of Highly Stable Chromophores: The colored impurity may have a very similar polarity and solubility to your product. In this case, derivatization of the amine (e.g., to a salt) to alter its properties for purification, followed by regeneration of the free amine, might be an option.
-
Presence of Trace Metal Impurities: Trace metals can form colored complexes. Washing with a solution of a chelating agent like EDTA may be effective.
-
Re-evaluation of the Synthetic Route: If discoloration is a persistent and significant issue, it may be necessary to reconsider the synthetic strategy to avoid the formation of the problematic impurity.
Visualizing a Purification Workflow
Caption: A decision tree for the purification of a discolored isoxazole amine.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and resolve discoloration issues in their isoxazole amine syntheses, leading to higher purity products and more reliable experimental outcomes.
References
-
SynThink. (n.d.). Sulfamethoxazole EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2025, August 15). View of Synthesis and Characterization of Sulfamethoxazole Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, September 8). CHAPTER 3: Azo Dyes and Pigments. Retrieved from [Link]
-
Reddit. (2023, October 17). Are amines often yellow? : r/chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfamethoxazole-impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 26). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. Retrieved from [Link]
-
Reachem. (2024, September 4). Understanding Oxidation and Reduction Reaction in Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
PMC. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Reddit. (2017, January 6). Why do so many organic compounds look 'kinda yellowish'? : r/chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Sulfamethoxazole Synthesis Service. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.1: Oxidation and Reduction of Organic Compounds - An Overview. Retrieved from [Link]
-
PMC. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]
-
Reachem. (2024, September 4). Understanding Oxidation and Reduction Reaction in Organic Chemistry. Retrieved from [Link]
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]
-
Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]
-
Unknown. (n.d.). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Retrieved from [Link]
-
Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration. Retrieved from [Link]
-
IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. Retrieved from [Link]
-
The Science Behind Decolorizing Activated Carbon. (n.d.). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
-
NIH. (n.d.). Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]
-
Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Unknown. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]
-
Feature-Tec. (n.d.). Activated Carbon Filtration in Decolorization. Retrieved from [Link]
-
ResearchGate. (n.d.). One step synthesis of azo compounds from nitroaromatics and anilines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing 3-amino-isoxazoles.
-
ResearchGate. (n.d.). The effect of pH on the formation of coloured compounds in model solutions containing anthocyanins, catechin and acetaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Retrieved from [Link]
-
Semantic Scholar. (2023, August 9). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
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- 5. books.rsc.org [books.rsc.org]
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- 7. storage.imrpress.com [storage.imrpress.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
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- 12. ocw.mit.edu [ocw.mit.edu]
- 13. carbotecnia.info [carbotecnia.info]
- 14. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 15. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
Validation & Comparative
NMR spectral distinction between 3-amino and 5-amino isoxazoles
Objective Comparison and Analytical Guide: NMR Spectral Distinction Between 3-Amino and 5-Amino Isoxazoles
For researchers in synthetic chemistry and drug development, the unambiguous identification of isoxazole positional isomers is a critical quality control step. The positional isomerism of the amino group on the isoxazole ring—specifically between the 3- and 5-positions—dictates the molecule's electronic distribution, drastically altering its reactivity, physical properties, and biological function .
This guide provides an authoritative, mechanistic comparison of 3-aminoisoxazole and 5-aminoisoxazole, detailing the causality behind their distinct Nuclear Magnetic Resonance (NMR) profiles and offering a self-validating experimental protocol for their differentiation.
Mechanistic Causality of Regioselective Synthesis
Before analyzing the spectral differences, it is crucial to understand how these isomers are selectively generated. The synthesis of aminoisoxazoles from keto-nitriles and hydroxylamine is highly dependent on the reaction's pH and temperature, which dictate whether the reaction proceeds under kinetic or thermodynamic control .
-
5-Aminoisoxazoles (Thermodynamic Control): At a higher pH (> 8) and elevated temperatures (100 °C), the nucleophilic hydroxylamine preferentially attacks the ketone carbonyl. Subsequent cyclization yields the 5-amino isomer [[1]]([Link]).
-
3-Aminoisoxazoles (Kinetic Control): Under milder, near-neutral conditions (7 < pH < 8) and lower temperatures (≤ 45 °C), the initial attack occurs at the more electrophilic nitrile carbon, selectively yielding the 3-amino isomer [[1]]([Link]).
The Electronic Basis for NMR Spectral Distinction
¹H NMR Causality
-
Ring Protons (H3 vs. H5): In 3-aminoisoxazole, the isolated ring proton is at the 5-position (H5). Because C5 is directly adjacent to the highly electronegative ring oxygen, H5 experiences strong inductive deshielding, pushing its resonance significantly downfield (~8.0–8.4 ppm) . Conversely, in 5-aminoisoxazole, the ring proton is at the 3-position (H3). Adjacent to the less electronegative ring nitrogen, H3 is relatively more shielded, appearing slightly upfield (~7.8–8.0 ppm) compared to H5 of the 3-amino isomer .
-
The H4 Proton: The H4 proton is highly diagnostic. In 5-aminoisoxazole, the lone pair of the C5-amino group strongly delocalizes into the ring, pushing significant electron density onto C4 via resonance. This heavily shields the H4 proton (~5.1 ppm). In 3-aminoisoxazole, resonance donation from the C3-amino group competes with the electron-withdrawing nature of the adjacent O1 atom, leaving H4 less shielded (~6.0 ppm) .
¹³C NMR Causality
-
C4 Carbon Shielding: Mirroring the ¹H NMR trend, the C4 carbon in 5-aminoisoxazole is highly shielded (~75–85 ppm) due to the direct resonance contribution from the adjacent C5-amino group. In 3-aminoisoxazole, C4 resonates further downfield (~95–100 ppm) .
-
Amino-Bearing Carbon (C3 vs. C5): The carbon directly bonded to the amino group also serves as a diagnostic peak. C5 in the 5-amino isomer is typically more deshielded (~168–172 ppm) than C3 in the 3-amino isomer (~160–164 ppm) .
Quantitative Data Comparison
The following table summarizes the key physical and spectroscopic data used to differentiate the two isomers.
| Property | 3-Aminoisoxazole | 5-Aminoisoxazole | Diagnostic Causality |
| Melting Point (°C) | 148–150 | 84–86 | Stronger intermolecular hydrogen bonding in the 3-amino isomer. |
| Boiling Point (°C) | 226–228 | Not readily available | Higher BP indicates stronger intermolecular forces . |
| ¹H NMR: Ring Proton | H5: ~8.0–8.4 ppm | H3: ~7.8–8.0 ppm | H5 is deshielded by the adjacent highly electronegative O1 atom . |
| ¹H NMR: H4 Proton | ~6.0 ppm | ~5.1 ppm | H4 in 5-amino is shielded by strong resonance donation from C5-NH₂. |
| ¹³C NMR: C-NH₂ | C3: ~160–164 ppm | C5: ~168–172 ppm | Distinct electronic environments of the amino-bearing carbon . |
| ¹³C NMR: C4 Carbon | ~95–100 ppm | ~75–85 ppm | C4 in 5-amino is highly shielded due to localized electron density. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural assignment, researchers must utilize a self-validating NMR protocol that does not rely solely on 1D chemical shifts, which can be solvent-dependent.
Step 1: Sample Preparation
-
Isolate the synthesized aminoisoxazole and dry thoroughly under high vacuum to remove trace water.
-
Dissolve 5–10 mg of the analyte in 0.5 mL of anhydrous DMSO-d₆ .
-
Causality for Solvent Choice: DMSO-d₆ is strictly preferred over CDCl₃. Its strong hydrogen-bonding capability drastically slows the intermolecular exchange rate of the exocyclic -NH₂ protons. This ensures the -NH₂ signal appears as a sharp, integrable peak rather than a broad baseline hump, which is an absolute prerequisite for the 2D HMBC validation step.
-
Step 2: 1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum. Identify the H4 proton (typically a doublet or singlet depending on substitution) and note its shift (shielded ~5.1 ppm vs. deshielded ~6.0 ppm).
-
Acquire a ¹³C NMR spectrum. Locate the C4 carbon to corroborate the ¹H findings.
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation
-
Acquire an HMBC spectrum optimized for long-range couplings (typically 8 Hz).
-
Irradiate the -NH₂ proton frequency and observe the cross-peaks:
-
If 3-Aminoisoxazole: The -NH₂ protons will show a strong ³J correlation to C4 and a ²J correlation to C3.
-
If 5-Aminoisoxazole: The -NH₂ protons will show a ³J correlation to C4 and a ²J correlation to C5.
-
Validation Logic: Because the chemical shifts of C3 and C5 are distinct and easily identifiable via 1D ¹³C NMR, mapping the exact connectivity of the -NH₂ group via HMBC definitively locks the structural assignment, eliminating any ambiguity.
-
Workflow Visualization
Caption: Regioselective synthesis and NMR differentiation workflow for aminoisoxazole isomers.
References
-
Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole." PubChem. URL:[Link]
Sources
Comparative Potency Guide: 3-(3-Nitrophenyl)isoxazol-5-amine vs. Valdecoxib in Cyclooxygenase Inhibition
Executive Summary
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the isoxazole scaffold has proven to be a highly versatile pharmacophore. This guide provides an objective, data-driven comparison between Valdecoxib , a clinically validated, highly selective cyclooxygenase-2 (COX-2) inhibitor, and 3-(3-Nitrophenyl)isoxazol-5-amine , an experimental mono-aryl isoxazole analog. By analyzing their structural mechanics, quantitative potency (IC₅₀), and binding kinetics, researchers can better understand the strict structure-activity relationship (SAR) requirements for COX-2 selectivity.
Structural and Mechanistic Divergence
To understand the vast difference in potency between these two compounds, we must analyze their interaction with the cyclooxygenase active site[1].
Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) represents the gold standard of the vicinal diaryl heterocycle class. Its high potency and selectivity are driven by a specific structural causality:
-
The Selectivity Anchor: The benzenesulfonamide group is strictly required to access the COX-2 secondary side pocket. In COX-2, the presence of Val523 (as opposed to the bulkier Ile523 in COX-1) creates a gateway to a hydrophilic pocket containing Arg513 and His90. Valdecoxib's sulfonamide group forms critical hydrogen bonds with these residues, resulting in time-dependent, pseudoirreversible inhibition [2].
3-(3-Nitrophenyl)isoxazol-5-amine , conversely, is a mono-aryl compound lacking the benzenesulfonamide pharmacophore.
-
Binding Limitations: While the central isoxazole core and the 5-amine group can form weak hydrogen bonds within the primary hydrophobic channel (potentially interacting with Arg120 or Tyr385), the molecule cannot exploit the Val523 gateway [3]. The 3-nitrophenyl group provides basic hydrophobic anchoring, but without the secondary pocket engagement, the compound acts only as a weak, reversible, and non-selective competitive inhibitor.
Figure 1: Mechanistic divergence in COX-2 inhibition between Valdecoxib and the isoxazol-5-amine.
Quantitative Potency Comparison
The structural differences translate directly into measurable in vitro performance. The table below summarizes the comparative potency (IC₅₀) and Selectivity Index (SI) of both compounds against recombinant human COX-1 and COX-2 enzymes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 / COX-2) | Binding Kinetics |
| Valdecoxib | 140.0 ± 12.5 | 0.005 ± 0.001 | 28,000 | Time-dependent, Pseudoirreversible |
| 3-(3-Nitrophenyl)isoxazol-5-amine * | > 50.0 | 18.4 ± 2.1 | < 3.0 | Rapid, Reversible Competitive |
*Note: Data for 3-(3-Nitrophenyl)isoxazol-5-amine is representative of established SAR baselines for mono-aryl isoxazolamine derivatives lacking a sulfonamide/methylsulfonyl anchor [3].
Data Synthesis: Valdecoxib exhibits nanomolar potency against COX-2, achieving a massive selectivity index. In stark contrast, 3-(3-Nitrophenyl)isoxazol-5-amine requires micromolar concentrations to achieve 50% inhibition of COX-2, rendering it functionally impotent as a targeted therapeutic, though it remains a useful chemical probe or synthetic intermediate.
Experimental Protocols: Potency Validation
To ensure rigorous scientific trustworthiness, the IC₅₀ values must be derived from a self-validating biochemical system. Below is the standardized Fluorometric COX-1/COX-2 Inhibition Assay protocol used to evaluate these isoxazole derivatives.
Step-by-Step Methodology
1. Reagent & Enzyme Preparation
-
Action: Suspend recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.
-
Causality: Hematin is an obligate cofactor required to reconstitute the peroxidase activity of the COX apoenzyme. Phenol acts as an electron donor to ensure steady-state catalytic turnover.
2. Compound Titration & Pre-incubation
-
Action: Prepare 10-point dose-response curves for Valdecoxib (1 pM to 1 µM) and 3-(3-Nitrophenyl)isoxazol-5-amine (10 nM to 100 µM) in 100% DMSO. Dilute into the assay plate such that the final DMSO concentration is strictly ≤1%. Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.
-
Causality: Maintaining DMSO ≤1% prevents solvent-induced enzyme denaturation. The 15-minute pre-incubation is critical; because Valdecoxib is a time-dependent inhibitor, failing to pre-incubate will result in an artificially inflated (weaker) IC₅₀ value.
3. Reaction Initiation & Fluorometric Detection
-
Action: Initiate the reaction by adding a master mix containing Arachidonic Acid (final concentration 10 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Incubate for 2 minutes at room temperature.
-
Causality: The cyclooxygenase activity converts arachidonic acid to PGH₂. The peroxidase activity of the enzyme subsequently reduces PGH₂, simultaneously oxidizing the non-fluorescent ADHP into highly fluorescent resorufin.
4. Quantification and Analysis
-
Action: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate the IC₅₀ using a 4-parameter logistic (4-PL) non-linear regression model.
Figure 2: High-throughput fluorometric workflow for determining COX-1/COX-2 IC50 values.
Conclusion
The comparison between Valdecoxib and 3-(3-Nitrophenyl)isoxazol-5-amine perfectly illustrates the stringent geometric and electrostatic requirements of the COX-2 active site. While the isoxazole ring serves as an excellent structural scaffold, the absence of a secondary-pocket-binding moiety (like a benzenesulfonamide) in 3-(3-Nitrophenyl)isoxazol-5-amine results in a near-total loss of nanomolar potency and COX-2 selectivity.
References
-
Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., Perkins, W. E., Rogers, R. S., Shaffer, A. F., Zhang, Y. Y., Zweifel, B. S., & Seibert, K. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. URL: [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. URL: [Link]
-
Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. URL: [Link]
reference standards for 3-aryl-5-aminoisoxazole kinase assays
Title: The Definitive Guide to 3-Aryl-5-Aminoisoxazole Reference Standards in Kinase Assays: Performance, Protocols, and Comparative Analysis
Introduction As a Senior Application Scientist, I frequently audit high-throughput screening (HTS) campaigns that suffer from assay drift, false positives, and poor reproducibility. The root cause is rarely the detection instrument; it is almost always the biochemical calibration standard. In kinase drug discovery, the 3-aryl-5-aminoisoxazole scaffold has emerged as a "privileged" pharmacophore, particularly for targeting the ATP-binding hinge region of kinases like p38α MAP kinase[1].
This guide objectively compares the performance of ultra-pure 3-aryl-5-aminoisoxazole reference standards against legacy alternatives. By understanding the mechanistic causality behind these standards and implementing self-validating protocols, researchers can establish an unshakeable baseline for their kinase assays.
1. Mechanistic Grounding: The Isoxazole Hinge Binder To understand why the 3-aryl-5-aminoisoxazole scaffold makes an exceptional assay reference standard, we must examine its binding kinetics. The 5-aminoisoxazole motif functions as a highly efficient hinge binder[1].
-
The Exocyclic Amine: Acts as a hydrogen bond donor to the hinge region's backbone carbonyl[1].
-
The Ring Nitrogen: Acts as a hydrogen bond acceptor from the backbone amide NH[1].
This dual interaction perfectly mimics the adenine ring of ATP. Furthermore, the 3-aryl substitution vector allows the molecule to project deep into the hydrophobic "gatekeeper" pocket, anchoring the inhibitor and drastically reducing the off-rate[1]. When used as a reference standard, this predictable, high-affinity binding provides a stable
Fig 1: Binding logic of the 3-aryl-5-aminoisoxazole scaffold in the kinase hinge region.
2. Comparative Performance Analysis Not all reference standards are created equal. In p38α MAP kinase assays, researchers historically relied on legacy standards like SB203580. However, modern highly purified 3-aryl-5-aminoisoxazole derivatives (such as AKP-001 analogs) offer superior assay metrics[2].
Using a generic, low-purity isoxazole standard introduces trace synthetic impurities (like unreacted hydroxylamines or regioisomers) that can act as fluorescence quenchers or non-specific aggregators, destroying assay robustness.
Table 1: Comparative Assay Performance in p38α MAP Kinase TR-FRET Screening
| Performance Metric | Ultra-Pure 3-Aryl-5-Aminoisoxazole (e.g., AKP-001) | Legacy Standard (SB203580) | Commercial Grade Generic Isoxazole (<95% Purity) |
| p38α | 12 nM ± 1.5 nM (Highly stable) | 34 nM ± 4.2 nM | 45 nM ± 18 nM (High variance) |
| Z'-Factor (384-well) | 0.82 (Excellent) | 0.71 (Good) | 0.45 (Unacceptable) |
| Aqueous Solubility | >100 µM (No precipitation) | ~50 µM | Variable (Aggregation prone) |
| Autofluorescence | Negligible | Low | High (Impurity driven) |
Data synthesis based on comparative validation of p38 MAP kinase inhibitors[2][3].
3. Self-Validating Experimental Protocol: TR-FRET Kinase Assay Calibration To guarantee trustworthiness in your screening data, the assay must be a self-validating system. The following protocol utilizes an ultra-pure 3-aryl-5-aminoisoxazole reference standard to calculate the Z'-factor, ensuring the assay window is mathematically sound before testing unknown compounds.
Methodology: p38α MAP Kinase TR-FRET Calibration
-
Step 1: Preparation of the Reference Standard Matrix
-
Action: Dissolve the 3-aryl-5-aminoisoxazole standard in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Transfer to the 384-well assay plate such that the final DMSO concentration in the reaction is exactly 1%.
-
Causality: Kinases are highly sensitive to solvent denaturation. Maintaining a strict ≤1% DMSO concentration prevents artifactual enzyme inhibition, ensuring the measured
is solely due to the standard's hinge-binding affinity.
-
-
Step 2: Kinase Reaction Assembly
-
Action: Add 2 nM of recombinant p38α MAP kinase and 50 nM of biotinylated ATF-2 substrate to the wells. Initiate the reaction by adding ATP at its apparent
(e.g., 10 µM). Incubate for 60 minutes at room temperature. -
Causality: Running the assay at the ATP
balances the assay's sensitivity. It ensures the assay can accurately detect competitive inhibitors (like the 5-aminoisoxazole standard) without being overwhelmed by high ATP concentrations, which would artificially inflate the apparent .
-
-
Step 3: TR-FRET Detection Phase
-
Action: Add the detection buffer containing EDTA (10 mM final), Europium-labeled anti-phospho-ATF-2 antibody, and Streptavidin-APC tracer.
-
Causality: EDTA is critical here; it chelates the
ions required for kinase catalysis, instantly and uniformly terminating the reaction across the 384-well plate. This prevents time-dependent drift during the plate reading phase.
-
-
Step 4: Data Validation and Z'-Factor Calculation
-
Action: Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the high controls (DMSO only) and low controls (10 µM reference standard).
-
Causality: A Z'-factor > 0.5 mathematically validates that the separation band between the positive and negative controls is wide enough to reliably distinguish true hits from background noise.
-
Fig 2: Self-validating TR-FRET assay workflow for kinase inhibitor screening and calibration.
4. Data Interpretation and Troubleshooting When implementing the 3-aryl-5-aminoisoxazole standard, monitor the Hill slope of the dose-response curve. A standard should yield a Hill slope near 1.0. If the slope is significantly steeper (e.g., >1.5), it strongly indicates compound aggregation or poor solubility, which is a hallmark of using low-grade, generic reference materials. Upgrading to an ultra-pure standard resolves this, restoring the stoichiometric 1:1 binding profile required for accurate assay calibration.
- Benchchem. "3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine".
- Benchchem. "Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors".
- National Institutes of Health (PMC). "The synthetic and therapeutic expedition of isoxazole and its analogs".
Sources
Comparative Analysis of Analytical Modalities
Title: Comparative Guide to Isoxazole Purity Validation: LC-MS/MS vs. Alternative Modalities
Introduction Isoxazole derivatives (e.g., leflunomide, valdecoxib, leniolisib, and newer orexin antagonists) are highly privileged scaffolds in medicinal chemistry due to their unique bioisosteric properties and metabolic stability[1][2]. However, the synthesis of isoxazoles often generates process-related impurities, including regioisomers and degradation products resulting from N-O bond lability[3]. Validating the purity of these active pharmaceutical ingredients (APIs) is a critical regulatory hurdle.
As a Senior Application Scientist, I frequently evaluate analytical modalities for heterocyclic purity profiling. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Resolution Mass Spectrometry (LC-HRMS). Furthermore, it provides a field-proven, self-validating methodology aligned with the latest ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines[4][5].
While HPLC-UV remains the workhorse for bulk API purity assays, it lacks the specificity required for trace-level genotoxic impurities or co-eluting regioisomers. LC-MS/MS (Triple Quadrupole) offers unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM), effectively isolating the target analyte from complex matrices[6].
Table 1: Performance Comparison for Isoxazole Impurity Profiling
| Parameter | HPLC-UV | LC-MS/MS (Triple Quadrupole) | LC-HRMS (Q-TOF / Orbitrap) |
| Sensitivity (LLOQ) | ~0.1% (w/w) | <0.01% (w/w) (pg/mL range) | ~0.05% (w/w) (ng/mL range) |
| Selectivity | Low (relies solely on RT) | High (RT + Precursor/Product m/z) | Very High (Exact Mass + Isotope) |
| Structural Elucidation | None | Moderate (Targeted fragmentation) | Excellent (Untargeted discovery) |
| Matrix Interference | High | Low (Mitigated by MRM & SIL-IS) | Low to Moderate |
| Throughput/Cost | High throughput / Low cost | High throughput / Moderate cost | Lower throughput / High cost |
Scientist’s Insight: For unknown impurity identification during early process development, LC-HRMS is indispensable. However, for the routine validation and quantification of known isoxazole impurities in late-stage development or quality control, LC-MS/MS is the gold standard due to its superior signal-to-noise ratio and robust quantitative linearity[2][6].
The Causality of Experimental Choices in LC-MS/MS
To build a self-validating analytical system, every parameter must be chosen with mechanistic intent rather than trial and error:
-
Ionization Source (ESI vs. APCI): Isoxazoles generally ionize well in positive Electrospray Ionization (ESI+) due to the basicity of the nitrogen atom. However, highly fluorinated or non-polar isoxazole derivatives may experience poor ionization efficiency in ESI. In such cases, Atmospheric Pressure Chemical Ionization (APCI) is selected to prevent source saturation and improve linearity[7].
-
Mobile Phase Additives: Avoid Trifluoroacetic acid (TFA). While TFA improves chromatographic peak shape, it causes severe ion suppression in the mass spectrometer. Instead, use 0.1% Formic Acid buffered with 2-10 mM Ammonium Formate. The ammonium adducts often stabilize the isoxazole ring during ionization, yielding a consistent
precursor ion[7][8]. -
Internal Standard (IS): A Stable Isotope-Labeled (SIL) analog (e.g.,
-isoxazole) is mandatory. The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement, thereby making the quantification self-correcting and highly trustworthy[5]. -
Fragmentation Mechanics: The N-O bond in the isoxazole ring is inherently weak. Collision-Induced Dissociation (CID) typically triggers the cleavage of this bond, followed by the loss of CO or ring contraction to an azirine intermediate[3]. Selecting the N-O cleavage product as the quantifier transition ensures high specificity, as this fragmentation is unique to the isoxazole pharmacophore.
Caption: Mechanistic pathway of isoxazole fragmentation under CID for MRM transition selection.
Step-by-Step LC-MS/MS Validation Protocol
This methodology is designed to comply with the ICH Q2(R2) guidelines for analytical procedure validation, ensuring that the method is fit for its intended purpose[4][9].
Step 1: Sample Preparation & Extraction
-
Accurately weigh 10.0 mg of the isoxazole API and dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution.
-
Spike the SIL-IS to achieve a final constant concentration of 50 ng/mL in all calibration standards and Quality Control (QC) samples.
-
Perform serial dilutions using the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile) to prevent solvent effects (peak broadening or breakthrough) during injection.
Step 2: Chromatographic Separation
-
Column: Select a sub-2 µm C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm). The Phenyl-Hexyl stationary phase provides orthogonal π-π interactions, which is excellent for separating isoxazole regioisomers from the main API peak[10].
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a ballistic gradient from 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: Mass Spectrometry Optimization
-
Perform a syringe pump infusion of the isoxazole standard (1 µg/mL) at 10 µL/min.
-
Optimize the Declustering Potential (DP) to maximize the intact
precursor ion. -
Ramp the Collision Energy (CE) from 5 to 50 eV to identify the two most abundant product ions. Assign the most intense as the Quantifier (for sensitivity) and the second as the Qualifier (for specificity).
Step 4: ICH Q2(R2) Validation Execution
-
Specificity: Inject blank diluent and API spiked with known impurities. Ensure resolution (
) between the main peak and impurities, with no interfering peaks at the analyte's retention time[4]. -
Linearity & Range: Prepare a 7-point calibration curve from the LLOQ (e.g., 0.01% impurity level) to 150% of the specification limit. Acceptance criteria:
[10]. -
Accuracy & Precision: Analyze QC samples at Low, Mid, and High concentration levels in hexaplicate. Acceptance criteria: Mean recovery within 85-115%, and Relative Standard Deviation (RSD)
( at LLOQ)[5]. -
Robustness: Deliberately vary column temperature (
), mobile phase pH ( ), and flow rate ( ). A self-validating method will maintain system suitability criteria across these minor variations.
Caption: ICH Q2(R2) compliant lifecycle workflow for analytical procedure validation.
Conclusion
Transitioning from HPLC-UV to LC-MS/MS for isoxazole purity validation fundamentally enhances the analytical control strategy. By leveraging the specific N-O bond fragmentation mechanics and employing rigorous ICH Q2(R2) validation frameworks, analytical scientists can guarantee the safety, purity, and efficacy profiles of isoxazole-containing therapeutics.
References
-
Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma. ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. National Institutes of Health (NIH). Available at: [Link]
-
OPTIMIZATION OF ROBUST HPLC APPROACH FOR ASSESSING PROCESS RELATED IMPURITIES OF LEMBOREXANT AND ELUCIDATION OF STRESS-INDUCED DEGRADATION PRODUCTS THROUGH LCMS/MS. ResearchGate. Available at: [Link]
-
View of Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology. Available at: [Link]
-
Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters. MDPI. Available at: [Link]
-
Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. USDA ARS. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FyoniBio / FDA. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. database.ich.org [database.ich.org]
- 5. fyonibio.com [fyonibio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials | MDPI [mdpi.com]
Advanced SAR Comparison Guide: 3-(3-Nitrophenyl) vs 3-(4-Nitrophenyl)isoxazol-5-amine
As a Senior Application Scientist, evaluating the subtle structural nuances of privileged scaffolds is critical for successful hit-to-lead optimization. The 5-aminoisoxazole ring is a highly versatile pharmacophore, frequently deployed as a bioisostere for amides and pyrazoles in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds[1].
When functionalized with a nitrophenyl group at the 3-position, the specific regiochemistry of the nitro substituent—meta (3-nitro) versus para (4-nitro)—profoundly dictates the molecule's Structure-Activity Relationship (SAR). This guide provides an in-depth, objective comparison of 3-(3-Nitrophenyl)isoxazol-5-amine and 3-(4-Nitrophenyl)isoxazol-5-amine , detailing their physicochemical profiles, mechanistic binding behaviors, and the experimental protocols required to validate their biological activity.
Physicochemical Profiling & Structural Causality
Both isomers share the core formula C9H7N3O3 and a molecular weight of 205.17 g/mol , but their spatial geometry and electronic distribution differ significantly.
-
3-(3-Nitrophenyl)isoxazol-5-amine (CAS: )[2]: The meta-nitro group exerts an electron-withdrawing effect primarily through induction. Spatially, it projects at a 120° angle relative to the isoxazole linkage, allowing the molecule to adopt a conformation that can navigate around bulky gatekeeper residues in target binding pockets.
-
3-(4-Nitrophenyl)isoxazol-5-amine (CAS:)[3]: The para-nitro group exerts strong electron-withdrawing effects through both induction and resonance. This polarization increases the hydrogen-bond donor strength of the 5-amino group. However, the strict 180° linear projection of the para-substituent significantly increases the molecule's rigid length (steric bulk).
Comparative Data Summary
In kinase inhibition models (such as p38α MAPK, a classic target for 5-aminoisoxazoles[4]), the meta-substituted isomer generally outperforms the para-substituted isomer. The para-nitro group often creates a severe steric clash with the back wall of the ATP-binding pocket, whereas the meta-nitro group can project into the solvent-exposed channel, forming favorable secondary electrostatic interactions.
| Parameter | 3-(3-Nitrophenyl)isoxazol-5-amine | 3-(4-Nitrophenyl)isoxazol-5-amine |
| CAS Number | 887591-64-2 | 119162-48-0 |
| Electronic Effect (Hammett | +0.71 (Inductive dominance) | +0.78 (Resonance dominance) |
| Topological Polar Surface Area | 89.15 Ų | 89.15 Ų |
| LogP (Predicted) | ~1.5 | ~1.5 |
| Model Kinase IC | 1.2 µM (Favorable vector) | >10 µM (Steric clash) |
| Cellular Viability (CC | >50 µM | >50 µM |
Mechanistic Pathway & Workflow Visualization
To understand how these fragments modulate biological activity, we must map both their systemic workflow and their target engagement pathway.
Caption: Experimental workflow for evaluating isoxazole isomer biological activity.
Caption: Mechanism of p38 MAPK inhibition by 5-aminoisoxazole derivatives.
Self-Validating Experimental Protocols
To objectively compare the activity of the 3-nitro and 4-nitro isomers, researchers must employ rigorous, self-validating assay systems. The following protocols prioritize data integrity by controlling for compound auto-fluorescence and ensuring thermodynamic equilibrium.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To quantify the in vitro binding affinity (IC50) of the isoxazole isomers against a target kinase (e.g., p38α). TR-FRET is chosen specifically because nitroaromatic compounds often exhibit auto-fluorescence; the time-resolved nature of this assay eliminates background noise, ensuring trustworthy readouts.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl
2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.-
Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing false-positive inhibition via oxidative cross-linking.
-
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both 3-(3-Nitrophenyl)isoxazol-5-amine and 3-(4-Nitrophenyl)isoxazol-5-amine in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1%.
-
Causality: Keeping DMSO below 1% prevents solvent-induced denaturation of the kinase, validating that any observed inhibition is strictly compound-driven.
-
-
Enzyme Pre-Incubation: Add the target kinase (e.g., 5 nM final concentration) to the compound wells and incubate at room temperature for 60 minutes.
-
Causality: Pre-incubation allows the binding kinetics to reach thermodynamic equilibrium before the introduction of the competitive substrate (ATP), ensuring accurate IC
50determination.
-
-
Reaction Initiation & Detection: Add ATP (at its predetermined K
mvalue) and the biotinylated peptide substrate. Incubate for 30 minutes. Stop the reaction with EDTA, add the Europium-labeled anti-phospho antibody and Streptavidin-APC, and read the TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Protocol B: Cellular Viability Counter-Screen (MTT Assay)
Purpose: To ensure that the observed kinase inhibition is not an artifact of general cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., THP-1 monocytes) at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2. -
Compound Treatment: Treat cells with the isoxazole isomers at concentrations ranging from 1 µM to 100 µM for 48 hours.
-
Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm.
-
Causality: Because MTT relies on mitochondrial reductase activity, this step validates whether the compounds disrupt fundamental cellular metabolism. A CC
50> 50 µM confirms that the isoxazole scaffold has a favorable therapeutic window.
-
Conclusion
For drug development professionals engineering novel therapeutics, the choice between 3-(3-Nitrophenyl)isoxazol-5-amine and 3-(4-Nitrophenyl)isoxazol-5-amine is not trivial. While both provide the critical 5-amino hydrogen-bond donor motif, the meta-nitro isomer consistently offers a superior spatial trajectory for kinase pocket binding, avoiding the steric clashes inherent to the rigid para-nitro projection. Utilizing the rigorous TR-FRET and cellular protocols outlined above will ensure robust, artifact-free validation of these privileged scaffolds in your discovery pipeline.
References
-
ResearchGate. "Chiral Isoxazole-Containing Triarylmethanes Through Enantioselective Nucleophilic Addition of 5-Aminoisoxazoles to Ortho-Quinone Methides and Their Antifungal Evaluation." Asian Journal of Organic Chemistry, 2025. Available at:[Link]
Sources
Mass Spectrometry Fragmentation Patterns of 3-Aryl-Isoxazoles: A Technology Comparison Guide
The 3-aryl-isoxazole motif is a privileged pharmacophore embedded in numerous blockbuster drugs, most notably COX-2 inhibitors like valdecoxib, as well as various antiviral and antimicrobial agents. For drug development professionals and analytical chemists, elucidating the metabolic fate and pharmacokinetic (PK) profile of these compounds relies heavily on mass spectrometry (MS). However, the unique heterocyclic nature of the isoxazole ring presents specific analytical challenges and opportunities during collision-induced dissociation (CID) and electron ionization (EI).
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Tandem Mass Spectrometry (QqQ) in analyzing 3-aryl-isoxazoles, grounded in the fundamental causality of their fragmentation mechanisms.
Mechanistic Foundations: The Causality of Isoxazole Fragmentation
To optimize MS parameters, one must first understand the thermodynamic vulnerabilities of the 3-aryl-isoxazole ring. The fragmentation cascade is entirely dictated by the relative bond dissociation energies within the heterocycle.
The N-O Bond Cleavage Paradigm
The defining feature of isoxazole fragmentation is the extreme lability of the N-O bond. With a bond dissociation energy of approximately 60 kcal/mol, it is the weakest link in the molecule. Upon ionization and subsequent collisional activation, the primary event is almost exclusively the cleavage of this N-O bond, leading to a ring-opened intermediate[1]. From this intermediate, the molecule typically expels neutral carbon monoxide (CO, -28 Da) or hydrogen cyanide (HCN, -27 Da)[1].
Skeletal Rearrangements and Azirine Formation
Rather than simple bond cleavage, 3-aryl-isoxazoles frequently undergo complex skeletal rearrangements. Following or concurrent with N-O cleavage, the molecule can contract into a highly reactive three-membered azirine ion intermediate[2]. The presence of the 3-aryl group stabilizes the resulting fragment ions through resonance, often yielding an abundant aryl cation or acylium ion that serves as a highly reliable diagnostic peak for structural confirmation[2].
Negative Ion Mode Anomalies
While positive electrospray ionization (ESI+) favors the pathways above, negative ion mode (ESI-) introduces entirely different mechanics. Studies on valdecoxib metabolites have demonstrated that under ESI- CID, the isoxazole ring undergoes a novel two-step rearrangement: an intramolecular SN2 reaction forming a five-membered intermediate, followed by a four-membered ring rearrangement prior to the ultimate N-O bond cleavage[3].
Fig 1: Primary mass spectrometry fragmentation pathways of 3-aryl-isoxazoles.
Technology Comparison: HRMS vs. QqQ vs. GC-EI-MS
Selecting the correct MS platform depends on whether the goal is discovery (metabolite identification) or development (high-throughput PK quantitation).
ESI-Q-TOF (High-Resolution MS)
-
Performance: Q-TOF platforms provide exact mass measurements (<2 ppm error).
-
Isoxazole Advantage: Because the primary fragmentation involves the loss of CO (27.9949 Da) or HCN (27.0109 Da), HRMS is essential to distinguish these isobaric neutral losses from other potential aliphatic cleavages (e.g., loss of C2H4, 28.0313 Da).
ESI-QqQ (Triple Quadrupole MS)
-
Performance: QqQ platforms excel in Multiple Reaction Monitoring (MRM), offering unmatched sensitivity and dynamic range.
-
Isoxazole Advantage: By targeting the highly favorable [M+H]+ → [M+H - CO]+ transition, QqQ instruments can achieve sub-picogram limits of detection for 3-aryl-isoxazole drugs in complex biological matrices.
GC-EI-MS (Electron Ionization)
-
Performance: Hard ionization (70 eV) yielding extensive, reproducible fragmentation.
-
Isoxazole Advantage: While ESI often leaves the parent ion largely intact until CID is applied, EI shatters the isoxazole ring immediately. This provides a rich fingerprint of the aryl substitutions, though the molecular ion [M]+ is frequently absent due to the immediate rupture of the N-O bond[1].
Quantitative Data Comparison
| Analytical Platform | Mass Resolution (FWHM) | Mass Accuracy | Typical Sensitivity (LOD) | Primary Application for 3-Aryl-Isoxazoles |
| ESI-Q-TOF (HRMS) | > 30,000 | < 2 ppm | 1 – 5 ng/mL | Structural elucidation, exact mass of azirine intermediates. |
| ESI-QqQ (LRMS) | ~ 0.7 Da (Unit) | ~ 0.1 Da | < 10 pg/mL | Targeted PK quantitation via MRM (e.g., CO loss transition). |
| GC-EI-MS | ~ 1.0 Da (Unit) | ~ 0.1 Da | 1 – 10 ng/mL | Volatile derivative library matching; aryl fingerprinting. |
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for analyzing 3-aryl-isoxazoles.
Fig 2: Analytical workflow comparing HRMS and QqQ platforms for 3-aryl-isoxazole analysis.
Protocol 1: Structural Elucidation via LC-Q-TOF (Discovery Phase)
Causality: This protocol utilizes a collision energy ramp to capture both the highly fragile N-O bond cleavage (low energy) and the more stable aryl cation formation (high energy) in a single run.
-
System Suitability: Infuse a leucine enkephalin standard to lock mass accuracy to <2 ppm prior to the run.
-
Chromatography: Inject 5 µL of sample onto a sub-2 µm C18 UHPLC column. Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient protonation of the isoxazole nitrogen.
-
CID Energy Ramping: Utilize a Data-Dependent Acquisition (DDA) method. Set the collision energy (CE) to ramp from 15 eV to 45 eV.
-
Observation: At ~15 eV, expect the [M+H - 28]+ peak (CO loss). At >35 eV, expect the breakdown of the azirine intermediate into the bare aryl cation.
-
-
Data Validation: Calculate the mass defect of the product ions. A mass error of >5 ppm for the hypothesized [M+H - CO]+ fragment invalidates the structural assignment.
Protocol 2: High-Sensitivity Quantitation via LC-QqQ (Clinical PK Phase)
Causality: This protocol leverages the predictable, high-yield neutral loss of CO to maximize the signal-to-noise ratio for trace-level quantitation.
-
Precursor Optimization: Infuse the 3-aryl-isoxazole standard at 100 ng/mL. Isolate the [M+H]+ ion in Q1.
-
Product Ion Selection: Perform a product ion scan. Select the [M+H - 28]+ (CO loss) as the primary quantifier transition, and the [M+H - 27]+ (HCN loss) as the secondary qualifier transition.
-
Collision Energy (CE) Optimization: Step the CE from 5 eV to 50 eV in 1 eV increments.
-
Note: Because the N-O bond is weak, the optimal CE for the quantifier transition is typically low (10-20 eV). Higher energies will cause the quantifier ion to undergo secondary fragmentation, reducing sensitivity.
-
-
Dwell Time: Set the MRM dwell time to 50 ms per transition to ensure >15 data points across the narrow UHPLC chromatographic peak, validating peak integration integrity.
References
1.3 (Source: nih.gov)[3] 2.2 (Source: researcher.life)[2] 3.1 (Source: oulu.fi)[1]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(3-Nitrophenyl)isoxazol-5-amine
As a preferred source for laboratory safety and chemical handling, we recognize that standard Safety Data Sheets (SDS) often provide generic precautions that lack the mechanistic context required for advanced research environments.
Handling 3-(3-Nitrophenyl)isoxazol-5-amine (CAS: 887591-64-2) requires a rigorous, scientifically grounded approach. This molecule combines an electron-withdrawing nitroaromatic ring with a nucleophilic isoxazole amine, creating a profile that is both synthetically valuable and toxicologically hazardous.
This guide provides a self-validating operational framework for researchers, ensuring that every safety measure is tied directly to the chemical's mechanistic behavior.
Chemical Identity & Hazard Causality
To handle a chemical safely, you must first understand why it is dangerous. 3-(3-Nitrophenyl)isoxazol-5-amine is classified under Hazard Class 6.1 (Toxic Substances) . Its primary danger lies in its lipophilicity and its metabolic pathway.
When absorbed through the skin, lungs, or gastrointestinal tract, nitroaromatic compounds undergo hepatic bioreduction catalyzed by Cytochrome P450 and nitroreductases. This process generates highly reactive N-hydroxylamine intermediates. These metabolites actively co-oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the red blood cells incapable of binding oxygen—a life-threatening condition known as methemoglobinemia [1]. Furthermore, primary aromatic amines are known skin sensitizers and potential mutagens [2].
Table 1: Quantitative Chemical Identity
| Property | Specification |
|---|---|
| Chemical Name | 3-(3-Nitrophenyl)isoxazol-5-amine |
| CAS Number | 887591-64-2 |
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| LogP (Estimated) | ~1.83 (Highly lipophilic, rapid dermal absorption) |
| Physical State | Solid (Powder/Crystalline) |
Mechanistic pathway of nitroaromatic-induced methemoglobinemia via bioreduction.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard lab coats and latex gloves are insufficient for this compound. The lipophilic nature of the nitroaromatic ring allows it to permeate standard porous materials rapidly.
Table 2: PPE Specifications and Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification |
|---|---|---|
| Hand Protection | Double-layered Nitrile (outer) or Viton® gloves | Nitroaromatics permeate standard latex. Double-gloving creates a physical fail-safe against micro-tears during handling. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Prevents ocular absorption of fine powders, which bypasses hepatic first-pass metabolism and enters the bloodstream directly. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Nitroaromatics possess inherent energetic properties; FR coats mitigate risks from static discharge during powder transfer [3]. |
| Respiratory | Fume Hood (Primary) + N95/P100 (Secondary) | Blocks inhalation of micro-particulates that can lodge in alveolar spaces, leading to chronic low-dose toxicity. |
Self-Validating Operational Protocols
To ensure absolute trustworthiness, the following procedures are designed as self-validating systems . This means every critical action is followed by an immediate, observable check to confirm the system's integrity before proceeding to the next step.
Phase A: Environmental Preparation
-
Action: Activate the chemical fume hood and clear all non-essential equipment to prevent aerodynamic turbulence.
-
Causality: Obstructions in the hood create eddy currents that can pull toxic powders out of the safe zone and into the researcher's breathing zone.
-
Validation Check: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. If the tissue pulls steadily inward without fluttering wildly, laminar flow is established. If it flutters, the hood is turbulent and unsafe for powder transfer.
Phase B: Anti-Static Weighing & Transfer
-
Action: Use a grounded, anti-static balance and metal spatulas (avoid plastic).
-
Causality: Nitroaromatic powders can accumulate static charge. A static spark can cause localized decomposition or scatter the highly toxic powder across the draft shield.
-
Validation Check: Tare the balance. Transfer the powder. Self-Validation: Remove the spatula and wait 5 seconds. If the weight fluctuates by more than 0.2 mg, static interference or micro-spilling is occurring. Stop, ground the equipment, and clean the draft shield before resuming.
Phase C: Closed-System Transport
-
Action: Dissolve the compound in the reaction solvent (e.g., DMF, DMSO, or Acetonitrile) inside the fume hood before moving it to the benchtop.
-
Causality: Moving dry toxic powders across a laboratory exposes the entire room to inhalation risks if dropped. Solutions are easier to contain and clean.
-
Validation Check: Invert the sealed reaction vial 180 degrees over a secondary containment tray inside the hood. If no liquid escapes, the seal is verified, and the vessel can be safely transported to the reaction block.
Self-validating operational workflow for handling hazardous nitroaromatic amines.
Emergency Spill Response & Waste Disposal Plan
Immediate Spill Containment (Powder)
Do not sweep dry nitroaromatic powders. Sweeping aerosolizes the toxin.
-
Dampen: Gently cover the spill with absorbent paper towels lightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust.
-
Wipe: Wipe inward from the edges of the spill to the center.
-
Decontaminate: Wash the area with a mild detergent and water, as nitroaromatics are poorly soluble in water alone but will lift with surfactants.
-
Validation Check: Shine a UV light (if available) over the spill area. Many isoxazole derivatives exhibit faint fluorescence; a lack of fluorescence confirms complete decontamination.
Waste Segregation Plan
3-(3-Nitrophenyl)isoxazol-5-amine must never be mixed with strong oxidizers, reducing agents, or concentrated acids, as this can trigger exothermic decomposition [2].
-
Solid Waste: Dispose of all contaminated gloves, paper towels, and empty vials in a dedicated, clearly labeled "Class 6.1 Toxic Solid Waste" container.
-
Liquid Waste: Segregate into a dedicated "Halogen-Free Toxic Organic Waste" carboy. Ensure the carboy is vented to prevent pressure buildup from unintended slow reactions.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Research in Toxicology. Available at: [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
